molecular formula C8H6BrN3O B597407 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol CAS No. 1228666-56-5

7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol

Cat. No.: B597407
CAS No.: 1228666-56-5
M. Wt: 240.06
InChI Key: SUAHOXUNIGVBOJ-UHFFFAOYSA-N
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Description

7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol (CAS 1228666-56-5) is a versatile brominated heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. With the molecular formula C8H6BrN3O and a molecular weight of 240.06 g/mol, this solid compound features the pyrido[3,2-d]pyrimidine scaffold, a structure of high interest due to its resemblance to purine bases found in DNA and RNA . This structural similarity makes it a privileged scaffold for designing biologically active molecules, and the bromine atom at the 7-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for rapid exploration of structure-activity relationships .Pyridopyrimidine-based compounds are extensively investigated for their therapeutic potential, particularly as kinase inhibitors . Related analogues have demonstrated potent activity against targets like dihydrofolate reductase (DHFR), cyclin-dependent kinases (CDK4/6), and various tyrosine kinases, leading to approved drugs for conditions such as breast cancer . Researchers utilize this brominated derivative as a core building block to develop new potential treatments for diseases including cancer, microbial infections, and rheumatoid arthritis . The compound must be handled with appropriate safety precautions; it is classified as harmful if swallowed and may cause skin and eye irritation . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromo-2-methyl-3H-pyrido[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c1-4-11-6-2-5(9)3-10-7(6)8(13)12-4/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAHOXUNIGVBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678389
Record name 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4(1H)-one
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Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-56-5
Record name 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4(3H)-one
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URL https://commonchemistry.cas.org/detail?cas_rn=1228666-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4(1H)-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthesis for this specific molecule, this document outlines a rational, multi-step approach based on established chemical transformations for analogous structures. The protocols provided are derived from literature precedents for the synthesis of related pyridopyrimidine derivatives.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a four-step sequence, commencing with the commercially available 2-aminonicotinic acid. The proposed pathway involves initial bromination, followed by chlorination, amination, and a final cyclization to construct the desired pyridopyrimidinone core.

Synthetic Pathway A 2-Aminonicotinic Acid B 2-Amino-5-bromonicotinic Acid A->B Br2, Acetic Acid C 2-Chloro-5-bromonicotinic Acid B->C NaNO2, HCl, CuCl D 2-Amino-5-bromonicotinamide C->D 1. SOCl2 2. NH3 E This compound D->E Acetic Anhydride

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations and should be optimized for the specific substrate.

Step 1: Synthesis of 2-Amino-5-bromonicotinic Acid

This step introduces the bromine atom onto the pyridine ring of 2-aminonicotinic acid.

Methodology: To a solution of 2-aminonicotinic acid (1.0 eq) in glacial acetic acid, bromine (1.05 eq) is added dropwise at room temperature with stirring. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC). Upon cooling, the precipitated product is collected by filtration, washed with cold acetic acid and then water, and dried under vacuum.

Reactant/ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
2-Aminonicotinic Acid138.121.01.0138.12 g
Bromine159.811.051.05167.8 g
Glacial Acetic Acid60.05--500 mL
Product 217.02
2-Amino-5-bromonicotinic Acid
Step 2: Synthesis of 2-Chloro-5-bromonicotinic Acid

This step involves a Sandmeyer reaction to replace the amino group with a chlorine atom, a key intermediate for subsequent amination.

Methodology: 2-Amino-5-bromonicotinic acid (1.0 eq) is suspended in a mixture of concentrated hydrochloric acid and water. The suspension is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at room temperature. The mixture is stirred for several hours and the precipitated product is collected by filtration, washed with water, and dried.

Reactant/ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
2-Amino-5-bromonicotinic Acid217.021.01.0217.02 g
Sodium Nitrite69.001.11.175.9 g
Copper(I) Chloride98.991.21.2118.8 g
Conc. Hydrochloric Acid36.46--As required
Product 236.46
2-Chloro-5-bromonicotinic Acid
Step 3: Synthesis of 2-Amino-5-bromonicotinamide

The carboxylic acid is converted to a primary amide, which is necessary for the subsequent cyclization.

Methodology: 2-Chloro-5-bromonicotinic acid (1.0 eq) is refluxed with thionyl chloride (2.0 eq) until the solid dissolves. Excess thionyl chloride is removed under reduced pressure. The resulting crude acid chloride is dissolved in a suitable anhydrous solvent (e.g., dioxane) and cooled in an ice bath. Ammonia gas is bubbled through the solution, or a concentrated aqueous solution of ammonia is added dropwise. The reaction is stirred for several hours, and the solvent is evaporated. The residue is triturated with water, and the solid product is collected by filtration and dried.

Reactant/ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
2-Chloro-5-bromonicotinic Acid236.461.01.0236.46 g
Thionyl Chloride118.972.02.0237.94 g
Ammonia17.03Excess--
Product 216.04
2-Amino-5-bromonicotinamide
Step 4: Synthesis of this compound

The final step is the cyclization of the aminonicotinamide with acetic anhydride to form the pyridopyrimidinone ring.

Methodology: 2-Amino-5-bromonicotinamide (1.0 eq) is suspended in acetic anhydride (5.0 eq). The mixture is heated to reflux for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the excess acetic anhydride is quenched by the slow addition of water. The precipitated solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Reactant/ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
2-Amino-5-bromonicotinamide216.041.01.0216.04 g
Acetic Anhydride102.095.05.0510.45 g
Product 240.06
This compound

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Starting Materials (2-Aminonicotinic Acid) Step1 Step 1: Bromination Start->Step1 Step2 Step 2: Sandmeyer Reaction Step1->Step2 Step3 Step 3: Amidation Step2->Step3 Step4 Step 4: Cyclization Step3->Step4 Crude Crude Product Step4->Crude Purify Purification (Recrystallization/Chromatography) Crude->Purify Pure Pure Product Purify->Pure QC Quality Control (TLC, mp) Pure->QC Structure Structural Elucidation (NMR, MS, IR) Pure->Structure Final Final Characterized Compound QC->Final Structure->Final

Spectroscopic and Methodological Profile of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and analytical methodologies for the heterocyclic compound 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol. Due to the limited availability of direct experimental data, this document focuses on predicted spectroscopic values and generalized experimental protocols, offering a robust framework for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Chemical Structure and Properties

  • IUPAC Name: 7-Bromo-2-methyl-3H-pyrido[3,2-d]pyrimidin-4-one

  • Molecular Formula: C₈H₆BrN₃O

  • Molecular Weight: 240.06 g/mol

  • SMILES: Cc1nc(O)c2ncc(Br)cc2n1

  • InChI Key: SUAHOXUNIGVBOJ-UHFFFAOYSA-N

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using established computational models and provide expected values for key analytical techniques.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.6Doublet1HAromatic CH
~8.0Doublet1HAromatic CH
~2.5Singlet3HMethyl (CH₃)
Note: The hydroxyl (-OH) proton signal is expected to be a broad singlet and its chemical shift can vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmCarbon TypeAssignment
~165QuaternaryCarbonyl (C=O)
~160QuaternaryC=N
~155QuaternaryC-Br
~140Aromatic CH
~125QuaternaryAromatic C
~120Aromatic CH
~115QuaternaryAromatic C
~25MethylCH₃
Table 3: Predicted Mass Spectrometry Data
m/zInterpretation
239/241[M]⁺ Molecular ion peak (presence of Bromine isotopes)
Note: Fragmentation patterns would likely involve the loss of CO, HCN, and methyl radicals.
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch
3100-3000MediumAromatic C-H stretch
~1680StrongC=O stretch (Amide)
~1620MediumC=N stretch
~1580MediumC=C stretch (Aromatic)
~850StrongC-Br stretch

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. These methods are standard for the analysis of heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45°, longer acquisition and relaxation times may be necessary due to the lower natural abundance and sensitivity of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques for small organic molecules include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Ionization:

    • ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the ESI source. This is a soft ionization technique that typically yields the molecular ion.

    • EI: Introduce the sample, often after separation by Gas Chromatography (GC), into the ion source where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample holder (or pure KBr pellet).

    • Acquire the sample spectrum. The instrument software will automatically subtract the background.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Diagrams and Workflows

General Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized heterocyclic compound like this compound.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structural Elucidation MS Mass Spectrometry (ESI or EI) Purification->MS Molecular Weight Confirmation IR IR Spectroscopy (FTIR-ATR) Purification->IR Functional Group Identification Structure_Validation Structure Validation NMR->Structure_Validation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Validation IR->Structure_Validation

Caption: General workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Data

This diagram shows the logical connections between the different types of spectroscopic data in confirming the chemical structure.

data_relationship cluster_data Spectroscopic Evidence Structure Proposed Structure: 7-Bromo-2-methyl- pyrido[3,2-d]pyrimidin-4-ol H_NMR 1H NMR: Proton Environment & Connectivity Structure->H_NMR predicts C_NMR 13C NMR: Carbon Skeleton Structure->C_NMR predicts MASS_SPEC MS: Molecular Formula & Fragmentation Structure->MASS_SPEC predicts IR_SPEC IR: Functional Groups (C=O, OH, C-Br) Structure->IR_SPEC predicts H_NMR->Structure confirms C_NMR->Structure confirms MASS_SPEC->Structure confirms IR_SPEC->Structure confirms

Caption: Interrelation of spectroscopic data for structural confirmation.

An In-depth Technical Guide to the Mass Spectrometry of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated electron ionization mass spectrometry (EI-MS) analysis of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol. Due to the absence of specific experimental mass spectra for this compound in publicly accessible literature, this document presents a theoretically derived fragmentation pattern based on established principles of mass spectrometry for brominated and fused heterocyclic compounds. It includes a proposed fragmentation pathway, a summary of expected quantitative data, a detailed experimental protocol for sample analysis, and visualizations of the fragmentation process and experimental workflow. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development who are working with this or structurally related molecules.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical and materials science research. Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of such novel compounds. Electron ionization (EI) is a hard ionization technique that provides detailed structural information through extensive fragmentation.[1][2] This guide will explore the expected behavior of this compound under EI-MS conditions.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and a series of fragment ions resulting from the cleavage of the pyrido[3,2-d]pyrimidin-4-ol core and the loss of substituents. The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments (approximately equal intensity for M+ and M+2 ions).

Predicted Quantitative Data

The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their plausible relative abundance in the electron ionization mass spectrum of this compound.

Fragment Ion Proposed Structure/Loss m/z (for 79Br) m/z (for 81Br) Predicted Relative Abundance
[M]+•Molecular Ion239241High
[M-CH3]+Loss of a methyl radical224226Moderate
[M-CO]+•Loss of carbon monoxide211213Moderate to High
[M-Br]+Loss of a bromine radical160-Moderate
[M-HCN]+•Loss of hydrogen cyanide from the pyrimidine ring212214Low
[C7H4N2O]+Fragment containing the pyrimidine and pyridine rings after Br and CH3 loss148-Moderate
[C5H3BrN]+•Brominated pyridine fragment156158Low

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion, [M]+•. This high-energy species then undergoes a series of fragmentation reactions to yield smaller, stable ions. The most likely fragmentation pathways are outlined below.

Fragmentation_Pathway M [C8H6BrN3O]+• m/z = 239/241 F1 [C7H3BrN3O]+• m/z = 224/226 M->F1 - •CH3 F2 [C7H6BrN3]+• m/z = 211/213 M->F2 - CO F3 [C8H6N3O]+ m/z = 160 M->F3 - •Br F4 [C7H5BrN2O]+• m/z = 212/214 F2->F4 - HCN F6 [C5H3BrN]+• m/z = 156/158 F2->F6 - (CH3CN + CO) F5 [C7H4N2O]+ m/z = 148 F3->F5 - CH3

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol

This section outlines a general procedure for acquiring the mass spectrum of this compound using a standard mass spectrometer with an electron ionization source and a direct insertion probe.

4.1. Instrumentation

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., a magnetic sector, time-of-flight, or quadrupole analyzer) equipped with an electron ionization (EI) source.

  • Sample Introduction: Direct Insertion Probe (DIP).

4.2. Reagents and Materials

  • Sample: this compound, solid.

  • Solvent (for cleaning): Acetone or methanol, analytical grade.

  • Capillary tubes for the DIP.

4.3. Procedure

  • Sample Preparation:

    • Load a small amount (microgram to milligram quantity) of the solid sample into a clean capillary tube.

  • Instrument Setup:

    • Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

    • Set the ion source to electron ionization (EI) mode.

    • Set the electron energy to 70 eV.

    • Set the mass range to scan from m/z 50 to 500.

    • Set the ion source temperature to 200-250 °C.

  • Sample Introduction:

    • Insert the direct insertion probe with the sample-loaded capillary tube into the mass spectrometer's vacuum interlock.

    • Gradually heat the probe to volatilize the sample into the ion source. A typical temperature ramp would be from 50 °C to 300 °C at a rate of 20 °C/min.

  • Data Acquisition:

    • Begin acquiring mass spectra as the sample begins to volatilize.

    • Continue data acquisition until the sample is fully consumed, as indicated by the total ion chromatogram (TIC).

  • Data Analysis:

    • Process the acquired data to obtain a background-subtracted mass spectrum.

    • Identify the molecular ion peak and major fragment ions.

    • Analyze the isotopic patterns, especially for bromine-containing fragments.

    • Propose fragmentation pathways consistent with the observed spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of a solid organic compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing & Interpretation P1 Weigh Solid Sample P2 Load into Capillary Tube P1->P2 MS1 Insert Direct Insertion Probe P2->MS1 MS2 Volatilize Sample (Heating) MS1->MS2 MS3 Electron Ionization (70 eV) MS2->MS3 MS4 Mass Analysis MS3->MS4 MS5 Detection MS4->MS5 D1 Generate Mass Spectrum MS5->D1 D2 Identify Molecular and Fragment Ions D1->D2 D3 Propose Fragmentation Pathway D2->D3

Caption: General experimental workflow for EI-MS analysis of a solid sample.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound under electron ionization conditions. The predicted fragmentation pattern, along with the detailed experimental protocol, serves as a practical resource for researchers engaged in the synthesis and characterization of this and related heterocyclic compounds. While the presented fragmentation is theoretical, it is grounded in the well-established principles of mass spectrometry and provides a strong basis for the interpretation of future experimental data.

References

Technical Guide: Solubility Profile of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental solubility data for 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol in various solvents is not publicly available. This guide provides a generalized framework, including a standard experimental protocol and data presentation structure, to enable researchers to determine and report the solubility of this compound.

Introduction

This compound is a heterocyclic compound belonging to the pyridopyrimidine class. Compounds in this family are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. Understanding the solubility of this compound in different solvents is therefore a fundamental step in its progression as a potential therapeutic agent.

This document outlines a standardized approach to determining the solubility of this compound and provides a template for the clear presentation of the resulting data.

Predicted Solubility and Physicochemical Properties

While experimental data is absent, the structure of this compound (Figure 1) suggests it is a relatively polar molecule containing both hydrogen bond donors (-OH, -NH) and acceptors (N atoms in the rings, C=O). The presence of the bromo substituent increases its molecular weight and may slightly decrease its aqueous solubility compared to the unsubstituted parent compound. Its fused aromatic ring system contributes to its solid-state stability.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the thermodynamic solubility of this compound using the shake-flask method, which is considered the gold standard for solubility measurements.

3.1. Materials

  • This compound (solid, purity >95%)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Ethyl Acetate)

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO). From this stock, prepare a series of standard solutions of known concentrations for HPLC calibration.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

  • Data Analysis: Using the calibration curve, calculate the concentration of this compound in the undiluted supernatant. This concentration represents the solubility of the compound in that specific solvent at the given temperature.

Data Presentation

Quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 1: Solubility of this compound in Various Solvents at 25 °C

SolventSolubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
WaterData to be determinedData to be determinedData to be determined
PBS (pH 7.4)Data to be determinedData to be determinedData to be determined
0.1 M HClData to be determinedData to be determinedData to be determined
MethanolData to be determinedData to be determinedData to be determined
EthanolData to be determinedData to be determinedData to be determined
DMSOData to be determinedData to be determinedData to be determined
DMFData to be determinedData to be determinedData to be determined
AcetonitrileData to be determinedData to be determinedData to be determined
Ethyl AcetateData to be determinedData to be determinedData to be determined

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination experiment.

G cluster_prep cluster_equilibration cluster_analysis cluster_data prep Preparation standards Prepare HPLC Standard Solutions samples Add Excess Solid Compound to Vials solvent Add Known Volume of Solvent samples->solvent equilibration Equilibration solvent->equilibration shake Shake/Rotate at Controlled Temperature (24-48h) equilibration->shake analysis Analysis shake->analysis centrifuge Centrifuge to Pellet Solid analysis->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute hplc Analyze by HPLC dilute->hplc data Data Processing hplc->data calculate Calculate Concentration using Calibration Curve data->calculate report Report Solubility calculate->report

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

While direct solubility data for this compound is currently unavailable, this guide provides the necessary framework for researchers to conduct these crucial experiments. The provided protocol for the shake-flask method is a robust and widely accepted approach. Consistent and well-documented solubility data, presented as suggested, will be invaluable for the future development of this compound.

A Technical Guide to the In Silico Modeling of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical framework for the in silico investigation of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol. While specific experimental data for this compound is limited, its core pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1][2] This guide outlines a prospective computational workflow, from target identification and molecular docking to molecular dynamics simulations and binding free energy calculations. Detailed protocols for these computational methods are provided, alongside proposed experimental procedures for validation. The objective is to equip researchers with a robust, step-by-step strategy to explore the therapeutic potential of this and similar compounds.

Introduction: The Therapeutic Potential of the Pyrido[3,2-d]pyrimidine Scaffold

This compound is a heterocyclic organic compound with the molecular formula C₈H₆BrN₃O and a molecular weight of 240.06 g/mol .[3][4] Its chemical structure is built upon the pyrido[2,3-d]pyrimidine core, a scaffold that has garnered significant attention in drug discovery for its potent biological activities. Derivatives of this scaffold have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[6]

Given the established role of the pyrido[2,3-d]pyrimidine core in kinase inhibition, it is hypothesized that this compound may exhibit inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4).[2][7][8] This guide details a systematic in silico approach to evaluate this hypothesis and characterize the compound's potential binding interactions.

Comprehensive In Silico and Experimental Workflow

The proposed research plan integrates computational modeling with experimental validation to provide a thorough assessment of the compound's therapeutic potential. The workflow is designed to first predict and analyze the molecular interactions computationally, and then to confirm these findings through laboratory experiments.

Comprehensive_Workflow cluster_insilico In Silico Modeling cluster_experimental Experimental Validation Target_ID Target Identification (EGFR, CDK4) Protein_Prep Protein Preparation Target_ID->Protein_Prep Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Free_Energy Binding Free Energy Calculation (MM/PBSA) MD_Sim->Free_Energy Synthesis Compound Synthesis Free_Energy->Synthesis Guide for Validation Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Assay Cell-Based Assay (Antiproliferative Activity) Kinase_Assay->Cell_Assay

Caption: Proposed workflow for in silico modeling and experimental validation.

Part I: Molecular Docking Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It provides insights into the binding mode and affinity, which is often quantified as a docking score.[6]

Molecular Docking Workflow

The docking process involves the preparation of both the protein receptor and the small molecule ligand, followed by the docking simulation and subsequent analysis of the results.

Docking_Workflow PDB 1. Protein Structure (e.g., from PDB) Prep_Protein 2. Receptor Preparation (Remove water, add H, assign charges) PDB->Prep_Protein SMILES 1. Ligand Structure (2D) Prep_Ligand 2. Ligand Preparation (3D conversion, energy minimization) SMILES->Prep_Ligand Grid 3. Grid Box Generation (Define binding site) Prep_Protein->Grid Dock 4. Docking Simulation (e.g., AutoDock Vina) Prep_Ligand->Dock Grid->Dock Analyze 5. Analysis (Binding energy, interactions) Dock->Analyze

Caption: Workflow for molecular docking studies.
Experimental Protocol: Molecular Docking

This protocol outlines a generalized procedure using common software tools like AutoDock Tools and AutoDock Vina.

  • Receptor Preparation:

    • a. Obtain the 3D crystal structure of the target kinase (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank.

    • b. Using AutoDock Tools (ADT), remove all water molecules and co-crystallized ligands from the protein structure.

    • c. Add polar hydrogen atoms to the protein.

    • d. Compute and assign Kollman charges to the protein atoms.

    • e. Save the prepared receptor in the PDBQT file format.[1]

  • Ligand Preparation:

    • a. Generate the 2D structure of this compound and convert it to a 3D structure (SDF or MOL2 format).

    • b. Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94).

    • c. In ADT, load the minimized ligand, compute Gasteiger charges, and define rotatable bonds.

    • d. Save the prepared ligand in the PDBQT file format.[1]

  • Grid Generation and Docking:

    • a. Define a grid box that encompasses the ATP-binding site of the kinase. The coordinates can be centered on the position of the co-crystallized inhibitor if available.

    • b. Execute the docking simulation using AutoDock Vina, specifying the prepared receptor, ligand, and grid parameters.

    • c. Analyze the output file, which contains the binding affinity scores (in kcal/mol) and the coordinates for the predicted binding poses. The most negative score indicates the most favorable predicted binding affinity.[1]

Data Presentation: Hypothetical Docking Scores

The results of the docking study should be summarized in a clear, tabular format.

Target KinasePDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
EGFR1M17-9.2Met793, Leu718, Gly796
CDK42W96-8.5Val96, His100, Asp104
PIM-14X7Q-7.9Leu120, Val126, Lys67
VEGFR21YWN-8.8Cys919, Asp1046, Glu885

Part II: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding pose, MD simulations are essential for evaluating the stability and dynamics of the protein-ligand complex in a simulated aqueous environment over time.[9][10]

MD Simulation Workflow

An MD simulation involves several stages, from building the initial system to running the production simulation for data collection.

MD_Workflow Start Start with Best Docked Pose Solvate 1. Solvation (Add water box) Start->Solvate Ions 2. Ionization (Add ions to neutralize) Solvate->Ions Minimize 3. Energy Minimization (Remove steric clashes) Ions->Minimize Equil_NVT 4. NVT Equilibration (Constant Volume/Temp) Minimize->Equil_NVT Equil_NPT 5. NPT Equilibration (Constant Pressure/Temp) Equil_NVT->Equil_NPT Production 6. Production MD Run (Data collection) Equil_NPT->Production Analysis 7. Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis

Caption: Key stages of a molecular dynamics simulation.
Experimental Protocol: MD Simulation

This protocol describes a general workflow using GROMACS, a widely-used MD simulation package.

  • System Preparation:

    • a. Use the highest-scoring docked pose of the protein-ligand complex as the starting structure.

    • b. Generate the ligand topology and parameter files using a server like CGenFF or the antechamber module of AmberTools.

    • c. Choose a suitable force field (e.g., CHARMM36m for the protein, compatible parameters for the ligand).

    • d. Define a simulation box (e.g., cubic or dodecahedron) and solvate the complex with a water model (e.g., TIP3P).

    • e. Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).[11]

  • Minimization and Equilibration:

    • a. Perform energy minimization using the steepest descent algorithm to relax the system and remove any steric clashes.

    • b. Conduct a short NVT (constant Number of particles, Volume, and Temperature) equilibration (e.g., 1 ns) to stabilize the system's temperature, often with position restraints on the protein and ligand heavy atoms.

    • c. Conduct a subsequent NPT (constant Number of particles, Pressure, and Temperature) equilibration (e.g., 5-10 ns) to stabilize the system's pressure and density.[11]

  • Production MD:

    • a. Run the production MD simulation for a sufficient duration (e.g., 100-200 ns) without position restraints to collect trajectory data for analysis.

Data Presentation: Binding Free Energy Calculation
Energy ComponentValue (kcal/mol) (Hypothetical)Contribution
Van der Waals Energy-45.5Favorable
Electrostatic Energy-21.2Favorable
Polar Solvation Energy+35.8Unfavorable
Nonpolar Solvation Energy-4.1Favorable
ΔG binding -35.0 Overall Favorable

Part III: Potential Signaling Pathway Interactions

Inhibiting a kinase disrupts the signaling cascade it controls. Understanding these pathways is crucial for predicting the downstream cellular effects of the compound.

EGFR Signaling Pathway

The EGFR pathway is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. An inhibitor would block the downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways.[14][15][16][17]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS_RAF RAS -> RAF -> MEK -> ERK EGFR->RAS_RAF PI3K_AKT PI3K -> AKT -> mTOR EGFR->PI3K_AKT PLCg PLCγ -> PKC EGFR->PLCg Inhibitor 7-Bromo-2-methylpyrido [3,2-d]pyrimidin-4-ol Inhibitor->EGFR Inhibition Nucleus Nucleus (Gene Transcription) RAS_RAF->Nucleus PI3K_AKT->Nucleus PLCg->Nucleus Response Cell Proliferation, Survival, Growth Nucleus->Response

Caption: Hypothesized inhibition of the EGFR signaling pathway.
CDK4 Signaling Pathway

The CDK4/Cyclin D complex controls the G1-S phase transition of the cell cycle.[18] By phosphorylating the Retinoblastoma (Rb) protein, it releases the E2F transcription factor, allowing the cell to proceed with DNA synthesis.[19][20][21] Inhibition of CDK4 would cause cell cycle arrest.

CDK4_Pathway GrowthFactors Mitogenic Signals (Growth Factors) CyclinD Cyclin D GrowthFactors->CyclinD CDK4_CyclinD Active CDK4/Cyclin D Complex CyclinD->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD Inhibitor 7-Bromo-2-methylpyrido [3,2-d]pyrimidin-4-ol Inhibitor->CDK4 Inhibition Rb_E2F Rb-E2F Complex (Inactive) CDK4_CyclinD->Rb_E2F Phosphorylation pRb p-Rb Rb_E2F->pRb E2F E2F (Active) Rb_E2F->E2F S_Phase S-Phase Entry (DNA Synthesis) E2F->S_Phase

Caption: Hypothesized inhibition of the CDK4-mediated cell cycle progression.

Part IV: Proposed Experimental Validation

Computational predictions are hypotheses that require rigorous experimental validation to confirm their accuracy and therapeutic relevance.[22][23][24][25]

Experimental Protocol: In Vitro Kinase Inhibition Assay

The ADP-Glo™ Kinase Assay is a common method to measure the activity of a kinase and the inhibitory effect of a compound.

  • Preparation:

    • a. Prepare a serial dilution of the synthesized this compound in DMSO.

    • b. In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the purified target kinase (e.g., EGFR).

  • Kinase Reaction:

    • a. Incubate for 10 minutes at room temperature.

    • b. Initiate the reaction by adding a mixture of the specific kinase substrate and ATP.

    • c. Incubate for 60 minutes at room temperature to allow the kinase to phosphorylate its substrate, converting ATP to ADP.

  • Detection and Analysis:

    • a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • b. Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light.

    • c. Measure the luminescence signal. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • d. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]

Experimental Protocol: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to assess the cytotoxic or growth-inhibitory effects of a compound.

  • Cell Seeding:

    • a. Seed cancer cells known to overexpress the target kinase (e.g., A431 for EGFR) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • a. Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

    • b. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Measurement:

    • a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).

    • c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Analysis:

    • a. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[8]

Data Presentation: Hypothetical IC₅₀ Values
Assay TypeTargetCell LineIC₅₀ (µM) (Hypothetical)
Kinase InhibitionEGFR-0.15
Kinase InhibitionCDK4-0.89
Antiproliferative-A431 (EGFR-positive)1.2
Antiproliferative-MCF-7 (CDK4-positive)3.5

Conclusion and Future Directions

This guide presents a structured and comprehensive methodology for the in silico modeling and subsequent experimental validation of this compound. By leveraging established computational techniques and drawing parallels from structurally similar, well-studied kinase inhibitors, this workflow provides a clear path to elucidating the compound's mechanism of action and therapeutic potential. The combination of molecular docking, molecular dynamics, and binding free energy calculations offers a powerful predictive framework. However, it is critical to underscore that these computational findings must be anchored by robust experimental data. The proposed in vitro kinase and cell-based assays are essential next steps to validate the in silico hypotheses. Successful validation would position this compound as a promising lead candidate for further preclinical development in oncology.

References

A Proposed Framework for the Preliminary Biological Screening of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with analogues demonstrating a wide range of biological activities. This document outlines a proposed in-depth technical guide for the preliminary biological screening of a novel derivative, 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol. Lacking direct experimental data for this specific compound, this whitepaper extrapolates a comprehensive screening strategy based on the well-documented anticancer and antimicrobial properties of structurally related pyrido[2,3-d]pyrimidines and pyrrolo[3,2-d]pyrimidines. This guide provides detailed experimental protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays, and presents hypothetical data in structured tables for comparative analysis. Furthermore, it visualizes key signaling pathways and experimental workflows using Graphviz diagrams to provide a clear and actionable framework for researchers.

Introduction and Rationale

The fusion of pyridine and pyrimidine rings to form the pyridopyrimidine core has yielded numerous compounds with significant pharmacological activities. These include roles as kinase inhibitors, antimicrobial agents, and modulators of various cellular pathways.[1] Specifically, derivatives of the isomeric pyrido[2,3-d]pyrimidine scaffold have shown potent anticancer activities, often by inhibiting key enzymes in cell signaling pathways such as the Epidermal Growth Factor Receptor (EGFR).[2][3] Additionally, halogenated pyrrolopyrimidines have been identified as having promising antibacterial properties.[4]

Given this precedent, this compound is a compound of significant interest for biological screening. The presence of a bromine atom, a methyl group, and a hydroxyl group on the pyridopyrimidine core suggests the potential for diverse biological interactions. This document proposes a logical, tiered screening approach to elucidate the potential therapeutic value of this molecule, focusing on two primary areas: anticancer and antimicrobial activities.

Proposed Screening Workflow

A systematic approach is crucial to efficiently evaluate the biological profile of a novel compound. The proposed workflow for this compound is designed to first identify primary bioactivities through broad screening, followed by more specific assays to determine potency and potential mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Optimization A Compound Synthesis & Purification B Anticancer Cytotoxicity (MTT Assay - NCI-60 Panel) A->B Test Compound C Antimicrobial Screening (MIC Assay - ESKAPE Pathogens) A->C Test Compound D IC50 Determination (Dose-Response) B->D Active Hit G Antibacterial Spectrum & Synergy Testing C->G Active Hit E Kinase Inhibition (EGFR Assay) D->E Potent Compound F Apoptosis Induction (Caspase Assay) D->F Potent Compound H Structure-Activity Relationship (SAR) Studies E->H F->H G->H

Caption: Proposed workflow for the biological screening of this compound.

Anticancer Activity Screening

Based on the activities of related compounds, a primary focus of the screening cascade should be the evaluation of anticancer potential.[2][5] Many pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of EGFR, a key player in cancer cell proliferation.[3]

Data Presentation: Hypothetical Cytotoxicity Data

The initial screening would likely involve testing against a panel of human cancer cell lines. The data below is a hypothetical representation of potential results from an MTT assay, with doxorubicin as a reference compound.

Cell LineCancer TypeThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
A549Lung8.50.9
PC-3Prostate6.21.2
HCT-116Colon15.10.8
MCF-7Breast9.81.5
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

  • Cell Seeding: Plate cancer cells (e.g., A549, PC-3, HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include wells for vehicle control (e.g., DMSO) and untreated controls. Incubate the plates for 48-72 hours.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be set to 630 nm or higher.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Potential Mechanism of Action: EGFR Signaling and Apoptosis

Given that many pyrido[2,3-d]pyrimidines target EGFR, a plausible mechanism of action for the test compound is the inhibition of this receptor tyrosine kinase.[2][3] Inhibition of EGFR blocks downstream signaling pathways, such as the RAS/RAF/MAPK and PI3K/AKT cascades, which are crucial for cell proliferation and survival.[2] This can ultimately lead to the induction of apoptosis (programmed cell death).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras RAS EGFR->Ras PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Compound Pyridopyrimidine Inhibitor Compound->EGFR Inhibition Raf RAF Ras->Raf Akt AKT PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the potential inhibitory action of a pyridopyrimidine compound.

Following the observation of cytotoxicity, a secondary assay to confirm apoptosis induction would be logical.

G cluster_0 Apoptosis Induction cluster_1 Caspase Cascade cluster_2 Cellular Outcome A Test Compound B Mitochondrial Stress (Intrinsic Pathway) A->B C Death Receptor Signal (Extrinsic Pathway) A->C D Initiator Caspases (Caspase-8, Caspase-9) B->D C->D E Executioner Caspases (Caspase-3, Caspase-7) D->E F Apoptosis E->F

Caption: Overview of the intrinsic and extrinsic apoptosis pathways leading to programmed cell death.

Antimicrobial Activity Screening

The presence of a halogen atom in heterocyclic structures is often associated with antimicrobial activity. Therefore, screening this compound against a panel of pathogenic bacteria is a logical step.

Data Presentation: Hypothetical Antimicrobial Data

A standard broth microdilution assay would be performed to determine the Minimum Inhibitory Concentration (MIC). The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) represent a panel of clinically important and often drug-resistant bacteria.

Bacterial StrainGram StainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusPositive160.5
Enterococcus faeciumPositive321
Klebsiella pneumoniaeNegative>640.25
Pseudomonas aeruginosaNegative>640.5
Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[9]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[10]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton Broth (MHB). The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add 50-100 µL of the standardized bacterial suspension to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).[9]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion

While no direct biological screening data currently exists for this compound, the evidence from structurally similar compounds provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The proposed screening cascade, beginning with broad cytotoxicity and antimicrobial assays, followed by more targeted mechanistic studies, offers a comprehensive and resource-efficient strategy to evaluate its therapeutic potential. The detailed protocols and visualized workflows provided in this guide are intended to serve as a foundational framework for researchers embarking on the biological characterization of this and other novel pyridopyrimidine derivatives. The hypothetical data presented underscores the potential for this compound class to yield potent bioactive molecules, warranting further investigation.

References

Methodological & Application

Application Notes and Protocols: 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol is a heterocyclic organic compound belonging to the pyridopyrimidine class. While specific research applications for this exact molecule are not extensively documented in publicly available literature, its structural motif is a key component in a range of biologically active compounds. The pyridopyrimidine core is recognized as a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition and anti-cancer properties.

These application notes provide an overview of the potential research applications of this compound based on the activities of structurally related pyridopyrimidines. The protocols outlined below are representative methodologies for the synthesis, modification, and biological evaluation of compounds within this chemical family.

Potential Research Applications

Based on the known biological activities of the broader pyridopyrimidine class of compounds, this compound holds potential as a key intermediate or starting material for the development of novel therapeutic agents, particularly in the following areas:

  • Oncology: As a scaffold for the synthesis of potent and selective kinase inhibitors. Derivatives of pyridopyrimidines have shown significant activity against various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4).

  • Medicinal Chemistry: The bromine atom at the 7-position serves as a versatile handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for drug discovery.

  • Chemical Biology: As a tool compound or fragment for screening against a wide range of biological targets to identify new lead compounds.

Data Presentation: Biological Activities of Related Pyridopyrimidine Derivatives

The following table summarizes the in vitro anti-proliferative activity (IC50 values) of various pyridopyrimidine derivatives against different cancer cell lines, as reported in the literature. This data illustrates the potential of this chemical class as a source of anti-cancer agents.

Compound ClassCell LineIC50 (µM)Target/Mechanism
Pyrido[2,3-d]pyrimidin-4(3H)-one derivativesA-549 (Lung Cancer)7.23 - 16.2EGFR Inhibition
PC-3 (Prostate Cancer)7.12 - 18.01EGFR Inhibition
Thieno[2,3-d]pyrimidine derivativesH1975 (NSCLC)0.023 - 0.297EGFRL858R/T790M Inhibition
A549 (NSCLC)0.440 - >50EGFRWT Inhibition
Pyrido[2,3-d]pyrimidin-7-onesMDA-MB-435 (Breast Carcinoma)-CDK4 Inhibition

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of pyridopyrimidine derivatives, which can be adapted for research involving this compound.

Protocol 1: General Synthesis of Pyrido[3,2-d]pyrimidine Derivatives

This protocol outlines a potential synthetic route for the preparation of this compound, based on common methods for constructing the pyridopyrimidine scaffold.

Workflow for Synthesis

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product A Substituted Pyridine C Cyclization A->C B Amidine B->C D Bromination C->D E This compound D->E

Caption: Synthetic workflow for this compound.

Methodology:

  • Cyclization: A suitably substituted 2-aminopyridine-3-carboxylate is reacted with an appropriate amidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol). The reaction mixture is typically heated under reflux for several hours.

  • Work-up: After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid), and the resulting precipitate is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried to yield the pyridopyrimidinone core.

  • Bromination: The pyridopyrimidinone is then subjected to bromination using a suitable brominating agent (e.g., N-bromosuccinimide) in a solvent such as acetic acid or a chlorinated solvent. The reaction is monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography to yield the final product, this compound.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of a compound against a specific kinase, such as EGFR or CDK4.

Workflow for Kinase Inhibition Assay

G cluster_0 Assay Components cluster_1 Assay Procedure cluster_2 Result A Test Compound E Incubation A->E B Kinase B->E C Substrate C->E D ATP D->E F Detection of Phosphorylation E->F G Data Analysis F->G H IC50 Value G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Assay Preparation: Prepare a reaction buffer containing the kinase, a specific substrate (e.g., a peptide), and ATP.

  • Compound Incubation: Add varying concentrations of the test compound (e.g., a derivative of this compound) to the reaction mixture. Include appropriate positive (known inhibitor) and negative (vehicle) controls.

  • Reaction Initiation and Termination: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific time. Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Detect the level of substrate phosphorylation using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an immunoassay (e.g., ELISA).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Plot the inhibition data against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Workflow for MTT Assay

G cluster_0 Cell Culture cluster_1 Treatment and Incubation cluster_2 Measurement A Seed Cells B Add Test Compound A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G

Protocol for the Dissolution of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the solubilization of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol, a novel heterocyclic compound, for its use in biological assays.

Introduction

This compound is a substituted pyridopyrimidine derivative. The pyridopyrimidine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in downstream applications such as high-throughput screening, enzymatic assays, and cell-based studies. This protocol outlines a systematic approach to determine the optimal solvent and concentration for creating stable stock solutions.

Compound Information

PropertyValueReference
Molecular Formula C₈H₆BrN₃O[1][2]
Molecular Weight 240.06 g/mol [1][2]
Appearance Solid[1]
Purity Typically >97% (verify with supplier)
Storage Store at 2-8°C, protected from light and moisture.General Recommendation

Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (EtOH), 200 proof

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water (ddH₂O)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated analytical balance

  • Pipettors and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Experimental Protocol: Solubility Determination and Stock Solution Preparation

This protocol employs a step-wise approach to first determine the solubility of the compound in common solvents and then to prepare a concentrated stock solution.

4.1. Preliminary Solubility Test (Small Scale)

  • Preparation: Label four 1.5 mL microcentrifuge tubes (DMSO, EtOH, PBS, ddH₂O).

  • Weighing: Accurately weigh approximately 1-2 mg of this compound and add it to each tube.

  • Solvent Addition:

    • To the first tube, add 100 µL of DMSO.

    • To the second tube, add 100 µL of Ethanol.

    • To the third tube, add 100 µL of PBS.

    • To the fourth tube, add 100 µL of ddH₂O.

  • Dissolution:

    • Vortex each tube vigorously for 30 seconds.

    • Visually inspect for undissolved particles.

    • If not fully dissolved, sonicate in a water bath for 5-10 minutes.

    • Re-inspect for solubility.

  • Observation and Record: Record the visual solubility in a table. Note if the compound is fully dissolved, partially dissolved, or insoluble. Based on these initial findings, DMSO is often a suitable solvent for similar heterocyclic compounds.

4.2. Preparation of a 10 mM Stock Solution in DMSO

This section assumes DMSO is identified as a suitable solvent from the preliminary test.

  • Calculation:

    • Molecular Weight (MW) = 240.06 g/mol

    • To prepare a 10 mM (0.01 mol/L) solution, you will need 2.40 mg of the compound per 1 mL of DMSO.

  • Weighing: Accurately weigh 2.40 mg of this compound and place it in a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • If necessary, briefly sonicate the tube to ensure complete dissolution.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventConcentration (mg/mL)Visual Observation (e.g., Soluble, Partially Soluble, Insoluble)
DMSO10-20Researcher to record observation
Ethanol10-20Researcher to record observation
PBS (pH 7.4)10-20Researcher to record observation
Deionized Water10-20Researcher to record observation

Workflow and Diagrams

Workflow for Solubility Testing and Stock Solution Preparation

DissolutionProtocol cluster_prep Preparation cluster_solubility Solubility Test cluster_stock Stock Solution Preparation weigh Weigh Compound (1-2 mg) aliquot Aliquot into 4 Tubes weigh->aliquot add_solvents Add Solvents (DMSO, EtOH, PBS, H2O) aliquot->add_solvents dissolve Vortex & Sonicate add_solvents->dissolve observe Observe & Record Solubility dissolve->observe select_solvent Select Best Solvent observe->select_solvent calc_mass Calculate Mass for 10 mM Stock select_solvent->calc_mass weigh_stock Weigh Calculated Mass calc_mass->weigh_stock dissolve_stock Dissolve in Solvent weigh_stock->dissolve_stock store Aliquot & Store at -20°C/-80°C dissolve_stock->store

References

Analytical Methods for the Detection of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. As with any compound intended for research or development, robust and reliable analytical methods are essential for its quantification, identification, and structural confirmation. While specific, validated analytical protocols for this exact molecule are not widely published, standard analytical techniques can be readily adapted.[1] This document provides detailed application notes and template protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. These protocols are based on established methods for related pyridopyrimidine derivatives and serve as a starting point for method development and validation.[2][3][4]

Application Note 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

1.1. Principle

Reverse-phase HPLC is a cornerstone technique for assessing the purity and determining the concentration of pharmaceutical compounds. The method separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds, like the target analyte, interact more strongly with the stationary phase, resulting in longer retention times. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration, with detection typically performed using an ultraviolet (UV) detector.

1.2. Experimental Protocol

This protocol outlines a general-purpose RP-HPLC method suitable for the analysis of this compound.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO).

    • Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.

    • Prepare unknown samples by dissolving them in the diluent to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm and 320 nm (or scan for optimal wavelength with DAD).

1.3. Data Presentation: Typical Method Validation Parameters

The following table summarizes the quantitative performance characteristics that should be established during method validation. The values presented are representative targets.

ParameterTypical ValueDescription
Retention Time (RT) 8 - 12 minThe time taken for the analyte to elute from the column under the specified conditions.
Linearity (r²) > 0.999The correlation coefficient of the calibration curve, indicating the linearity of the detector response.
Limit of Detection (LOD) 0.1 - 0.5 µg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) 0.5 - 1.5 µg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 2%The relative standard deviation of replicate measurements, indicating the method's reproducibility.
Accuracy (% Recovery) 98 - 102%The closeness of the measured value to the true value, assessed by spiking a blank matrix.

1.4. Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Compound s2 Dissolve in Solvent (e.g., DMSO, MeOH) s1->s2 s3 Prepare Serial Dilutions (Calibration Curve) s2->s3 s4 Filter Samples (0.45 µm) s3->s4 h1 Inject Sample onto C18 Column s4->h1 Autosampler h2 Gradient Elution (ACN/H2O) h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Integrate Peak Area h3->d1 Chromatogram d2 Generate Calibration Curve d1->d2 d3 Calculate Concentration & Purity d2->d3

Caption: Workflow for HPLC-UV analysis.

Application Note 2: Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

2.1. Principle

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. This technique is invaluable for confirming the identity of a compound by providing precise mass-to-charge ratio (m/z) information. For this compound, LC-MS can confirm its molecular weight and reveal its characteristic isotopic pattern due to the presence of bromine (79Br and 81Br occur in an approximate 1:1 natural abundance).

2.2. Experimental Protocol

The LC method is similar to the HPLC protocol but must use MS-compatible volatile buffers.

  • Instrumentation:

    • UPLC or HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap) with an Electrospray Ionization (ESI) source.

  • Sample Preparation:

    • Prepare a sample solution at approximately 10 µg/mL in a 50:50 mixture of Acetonitrile:Water with 0.1% formic acid.

  • Liquid Chromatography Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Scan Range: m/z 100 - 500

    • Data Acquisition: Full Scan Mode. For increased sensitivity, Selected Ion Monitoring (SIM) can be used.

2.3. Data Presentation: Expected Mass Spectrometric Data

The identity of the compound is confirmed by observing the correct protonated molecular ion and its isotopic pattern.

ParameterExpected ValueDescription
Molecular Formula C₈H₆BrN₃OThe elemental composition of the target analyte.[1]
Molecular Weight 240.06 g/mol (Monoisotopic: 238.97 g/mol )The calculated molecular mass of the compound.[1]
Protonated Ion [M+H]⁺ m/z 239.98 & 241.98The expected mass-to-charge ratios for the protonated molecule, showing the two major bromine isotopes (79Br and 81Br).
Isotopic Pattern ~1:1 Peak Intensity RatioThe characteristic isotopic signature for a molecule containing one bromine atom.
Key Fragmentation Ions To be determined (TBD)Daughter ions observed in MS/MS experiments (e.g., loss of CH₃, CO) that can further confirm the structure. This requires experimental determination.

2.4. Workflow Diagram

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis lc1 Inject Sample (10 µg/mL) lc2 UPLC Separation (C18 Column) lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 Eluent ms2 Mass Analysis (Full Scan) ms1->ms2 d1 Extract Ion Chromatogram (m/z 240 & 242) ms2->d1 Raw Data d2 Analyze Mass Spectrum d1->d2 d3 Confirm [M+H]⁺ and Br Isotopic Pattern d2->d3

Caption: Workflow for LC-MS identification.

Application Note 3: Structural Confirmation by NMR Spectroscopy

3.1. Principle

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise chemical structure of an organic molecule. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

3.2. Experimental Protocol

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher) with a suitable probe.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (like -OH).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integration (proton count), and coupling patterns (J-coupling) of the hydrogen atoms.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

    • 2D NMR (Optional): For unambiguous assignment, experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) can be performed.

3.3. Data Presentation: Expected NMR Signals

The following table outlines the expected signals for the compound's structure. Exact chemical shifts (δ) require experimental measurement and may vary based on solvent and concentration.

Signal TypeExpected SignalDescription
¹H NMR -CH₃ (Singlet, 3H)A singlet peak integrating to three protons, corresponding to the methyl group at the C2 position. Expected around δ 2.5 ppm.
Aromatic CH (Doublet, 1H)A doublet for the proton on the pyridine ring adjacent to the bromine atom. Expected at a downfield shift (δ > 8.0 ppm).
Aromatic CH (Doublet, 1H)A doublet for the second proton on the pyridine ring. Expected at a downfield shift (δ > 8.0 ppm).
-OH (Broad Singlet, 1H)A broad, exchangeable singlet for the hydroxyl proton. Its chemical shift is highly variable and depends on concentration and temperature. May not be observed if exchange is rapid.
¹³C NMR -CH₃ Signal for the methyl carbon. Expected around δ 20-30 ppm.
Quaternary Carbons (C=O, C-Br, etc.) Signals for carbons without attached protons, including the carbonyl carbon (δ > 160 ppm), the carbon bearing the bromine, and carbons at the ring junctions.
Aromatic CH Carbons Signals for the two CH carbons in the pyridine ring. Expected in the aromatic region (δ 110-150 ppm).

3.4. Logical Relationship Diagram

NMR_Logic cluster_structure Chemical Structure cluster_data Expected NMR Data cluster_h_signals Proton Signals cluster_c_signals Carbon Signals struct 7-Bromo-2-methyl pyrido[3,2-d]pyrimidin-4-ol H_NMR 1H NMR Spectrum struct->H_NMR C_NMR 13C NMR Spectrum struct->C_NMR H1 CH3 (s, 3H) H_NMR->H1 H2 Aromatic CH (d, 1H) H_NMR->H2 H3 Aromatic CH (d, 1H) H_NMR->H3 H4 OH (br s, 1H) H_NMR->H4 C1 CH3 C_NMR->C1 C2 Aromatic CH C_NMR->C2 C3 Aromatic C-Br C_NMR->C3 C4 C=O C_NMR->C4

Caption: Structure-to-data correlation for NMR.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a detailed application note and a proposed protocol for the analysis of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol using High-Performance Liquid Chromatography (HPLC). Due to the lack of a specific, validated method in the public domain for this compound, this protocol is a recommended starting point based on the analysis of structurally similar pyridopyrimidine derivatives.[1][2] The proposed method utilizes reversed-phase chromatography with UV detection, a common and robust technique for the analysis of heterocyclic aromatic compounds.[3][4][5] This guide is intended to be a comprehensive resource for researchers and professionals involved in the analysis and quality control of this compound and related substances.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique well-suited for the analysis of such compounds due to its high resolution, sensitivity, and versatility.[4] This application note outlines a proposed HPLC method for the analysis of this compound.

Experimental Protocols

Proposed HPLC Method

The following method is a recommended starting point for the analysis of this compound. Method optimization and validation are required for specific applications.

Table 1: Proposed HPLC Parameters

ParameterRecommended Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Rationale for Parameter Selection:

  • Column: A C18 column is a common choice for reversed-phase chromatography of non-polar to moderately polar compounds.[3]

  • Mobile Phase: An acetonitrile/water gradient is effective for eluting a wide range of compounds. The addition of formic acid helps to improve peak shape and ionization efficiency for mass spectrometry detection if used.

  • Gradient: A gradient elution is proposed to ensure the elution of the target analyte and any potential impurities with good resolution.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

  • Detection: Pyrimidine derivatives are known to absorb UV light.[6][7][8] A wavelength of 254 nm is a common starting point for aromatic compounds. The optimal wavelength should be determined by analyzing the UV spectrum of this compound.

Sample Preparation
  • Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to appropriate concentrations for calibration.

  • Sample Solution: Prepare the sample solution by dissolving the material to be tested in the 50:50 acetonitrile/water mixture to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation

Quantitative data should be summarized in clearly structured tables.

Table 2: Example Calibration Data (Hypothetical)

Concentration (µg/mL)Peak Area
115,000
575,000
10152,000
25378,000
50755,000

Table 3: Example System Suitability Results (Hypothetical)

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
Repeatability (%RSD of 6 injections) ≤ 2.0%0.8%

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Sample Weighing & Dissolution Filtration Filtration Sample->Filtration Standard Standard Weighing & Dissolution Standard->Filtration MobilePhase Mobile Phase Preparation Pump HPLC Pump MobilePhase->Pump Autosampler Autosampler Injection Filtration->Autosampler Column HPLC Column Autosampler->Column Pump->Column Detector UV Detector Column->Detector DataSystem Chromatography Data System Detector->DataSystem Integration Peak Integration DataSystem->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification & Reporting Calibration->Quantification

Caption: General workflow for HPLC analysis.

HPLC_Method_Development Start Define Analytical Goal (Purity, Quantification) ColumnSelection Column Selection (e.g., C18, C8, Phenyl) Start->ColumnSelection MobilePhaseSelection Mobile Phase Selection (Solvents & Buffers) Start->MobilePhaseSelection DetectionSelection Detection Wavelength Selection Start->DetectionSelection InitialRun Initial Isocratic/Gradient Run PeakShape Evaluate Peak Shape & Tailing InitialRun->PeakShape PeakShape->MobilePhaseSelection Poor Resolution Evaluate Resolution PeakShape->Resolution Good Optimization Optimize Gradient, Temperature, pH Resolution->Optimization Needs Improvement Validation Method Validation (Linearity, Accuracy, Precision) Resolution->Validation Acceptable Optimization->InitialRun Re-run

References

Application Notes and Protocols for 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific biological activity and use of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol as a chemical probe is not extensively available in public literature. The following application notes and protocols are based on the known biological activities of the broader class of pyridopyrimidine derivatives, which have shown potential as kinase inhibitors. These are intended as a guideline for researchers to explore the potential of this specific compound.

Introduction

This compound is a heterocyclic organic compound belonging to the pyridopyrimidine class.[1][2] While this specific molecule is available commercially for research purposes, its detailed biological profile has not been extensively characterized.[1][2] The pyridopyrimidine scaffold is a common feature in many biologically active molecules, including several kinase inhibitors used in oncology.[3][4][5] This structural motif suggests that this compound could potentially serve as a chemical probe to investigate the function and inhibition of certain protein kinases.

This document provides hypothetical application notes and detailed experimental protocols to guide the investigation of this compound as a chemical probe, with a focus on its potential as a kinase inhibitor.

Potential Applications

  • Kinase Inhibitor Screening: To identify novel protein kinase targets.

  • Target Validation: To study the biological consequences of inhibiting a specific kinase in cellular or in vivo models.

  • Assay Development: As a reference compound for the development of high-throughput screening assays for new kinase inhibitors.

Physicochemical Properties

A summary of the basic properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC8H6BrN3O[1]
Molecular Weight240.06 g/mol [1]
AppearanceSolid[2]
SMILESCc1nc(O)c2ncc(Br)cc2n1[1]
InChI KeySUAHOXUNIGVBOJ-UHFFFAOYSA-N[1][2]

Hypothetical Kinase Inhibition Profile

The following table presents hypothetical inhibitory concentrations (IC50) of this compound against a panel of selected kinases. This data is illustrative and must be determined experimentally.

Kinase TargetHypothetical IC50 (nM)
EGFR50
VEGFR2150
PDGFRβ200
Abl800
Src>1000

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the in vitro potency of this compound against a specific protein kinase.

Workflow for In Vitro Kinase Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound mix Mix compound, kinase, substrate, and ATP prep_compound->mix prep_reagents Prepare kinase, substrate, and ATP solution prep_reagents->mix incubate Incubate at 30°C mix->incubate add_detection Add detection reagent (e.g., ADP-Glo™) incubate->add_detection read_luminescence Read luminescence add_detection->read_luminescence plot Plot % inhibition vs. compound concentration read_luminescence->plot calculate_ic50 Calculate IC50 value plot->calculate_ic50

Caption: Workflow for determining in vitro kinase inhibition.

Materials:

  • This compound

  • Recombinant protein kinase

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates

  • Multimode plate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in kinase assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration equal to the Km for the specific kinase).

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the remaining ATP by adding the detection reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cells, which is a common downstream effect of kinase inhibition.

Workflow for Cellular Proliferation Assay:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability Viability Measurement cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compound Add serial dilutions of This compound incubate_24h->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_reagent Add cell viability reagent (e.g., CellTiter-Glo®) incubate_72h->add_reagent read_luminescence Read luminescence add_reagent->read_luminescence plot Plot % viability vs. compound concentration read_luminescence->plot calculate_gi50 Calculate GI50 value plot->calculate_gi50

Caption: Workflow for assessing cellular proliferation.

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom cell culture plates

  • Multimode plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the diluted compound or DMSO (vehicle control).

  • Incubate the plate for 72 hours.

  • Equilibrate the plate to room temperature.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability for each concentration relative to the vehicle control.

  • Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% inhibition of cell growth).

Signaling Pathway Analysis

Should this compound be identified as an inhibitor of a specific kinase (e.g., EGFR), its effect on the downstream signaling pathway can be investigated.

Hypothetical EGFR Signaling Pathway Inhibition:

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P Probe 7-Bromo-2-methylpyrido [3,2-d]pyrimidin-4-ol Probe->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Putative inhibition of the EGFR signaling pathway.

This diagram illustrates the hypothetical inhibition of EGFR by this compound, leading to the blockade of downstream signaling and subsequent inhibition of cell proliferation. This can be experimentally verified by Western blotting for phosphorylated forms of downstream proteins like ERK.

Safety Information

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[2]

References

Application Notes and Protocols for 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol is a heterocyclic organic compound belonging to the pyridopyrimidine class. The pyridopyrimidine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] Derivatives of pyridopyrimidines have been explored for a range of therapeutic applications, including as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders.[4][5] Therefore, the development of novel kinase inhibitors is a major focus of drug discovery efforts.

The structure of this compound suggests its potential as a scaffold for the development of targeted therapies. The bromo-substituent at the 7-position offers a site for further chemical modification, allowing for the generation of a library of analogs to explore structure-activity relationships (SAR). This document provides detailed protocols for preliminary assays to evaluate the biological activity of this compound, focusing on its potential as a kinase inhibitor and its effect on cancer cell viability.

Potential Applications

  • Kinase Inhibitor Screening: The pyridopyrimidine core is a known "privileged structure" for ATP-competitive kinase inhibition.[3] This compound can be screened against a panel of protein kinases to identify potential targets.

  • Anticancer Drug Discovery: Many kinase inhibitors are effective anticancer agents.[6][7] The effect of this compound on the proliferation and viability of cancer cell lines can be assessed.

  • Fragment-Based Drug Discovery: The core scaffold can serve as a starting point for the development of more potent and selective inhibitors through fragment-based approaches.

  • Chemical Probe Development: A well-characterized derivative could be used as a chemical probe to investigate the biological roles of its target kinase(s).

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols. Researchers should replace the placeholder data with their experimental results.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetIC50 (nM)Ki (nM)Assay Method
Example Kinase 1[Insert Value][Insert Value][e.g., ADP-Glo™]
Example Kinase 2[Insert Value][Insert Value][e.g., LanthaScreen®]
Example Kinase 3[Insert Value][Insert Value][e.g., HTRF®]

Table 2: Cellular Antiproliferative Activity

Cell LineCancer TypeIC50 (µM) after 72h
e.g., A549Lung Carcinoma[Insert Value]
e.g., MCF-7Breast Adenocarcinoma[Insert Value]
e.g., HCT116Colorectal Carcinoma[Insert Value]

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Generic Luminescent Assay)

This protocol describes a generic method for assessing the inhibitory activity of this compound against a protein kinase of interest using a luminescent ATP detection assay format (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • This compound (dissolved in 100% DMSO)

  • Recombinant protein kinase and its specific substrate

  • Kinase buffer (specific to the kinase)

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM. Then, create a working stock in the appropriate kinase buffer.

  • Reaction Setup:

    • Add 5 µL of the compound dilution to the wells of the assay plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known inhibitor as a positive control.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic or cytostatic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound (dissolved in 100% DMSO)

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at 37°C, or overnight at room temperature, with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Kinase_Inhibition_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Intracellular Signaling Cascade cluster_downstream Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Kinase_1 Kinase 1 Receptor_Tyrosine_Kinase->Kinase_1 Phosphorylates Kinase_2 Kinase 2 Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Induces Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Leads to Compound 7-Bromo-2-methylpyrido [3,2-d]pyrimidin-4-ol Compound->Kinase_1 Inhibits

Caption: A potential mechanism of action for this compound.

Experimental_Workflow_Kinase_Assay Start Start: Prepare Reagents Compound_Dilution 1. Prepare serial dilution of This compound Start->Compound_Dilution Plate_Setup 2. Add compound, kinase, and substrate to 384-well plate Compound_Dilution->Plate_Setup Reaction_Initiation 3. Initiate reaction with ATP Plate_Setup->Reaction_Initiation Incubation_1 4. Incubate at 30°C for 60 min Reaction_Initiation->Incubation_1 Stop_Reaction 5. Add ADP-Glo™ Reagent Incubation_1->Stop_Reaction Incubation_2 6. Incubate at RT for 40 min Stop_Reaction->Incubation_2 Signal_Development 7. Add Kinase Detection Reagent Incubation_2->Signal_Development Incubation_3 8. Incubate at RT for 30-60 min Signal_Development->Incubation_3 Read_Plate 9. Measure Luminescence Incubation_3->Read_Plate Data_Analysis 10. Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End: Report Results Data_Analysis->End Experimental_Workflow_MTT_Assay Start Start: Culture Cells Seed_Cells 1. Seed cells in a 96-well plate and incubate overnight Start->Seed_Cells Compound_Treatment 2. Treat cells with serial dilutions of This compound Seed_Cells->Compound_Treatment Incubation_1 3. Incubate for 72 hours Compound_Treatment->Incubation_1 MTT_Addition 4. Add MTT reagent to each well Incubation_1->MTT_Addition Incubation_2 5. Incubate for 3-4 hours MTT_Addition->Incubation_2 Solubilization 6. Remove medium and add solubilization buffer Incubation_2->Solubilization Incubation_3 7. Incubate to dissolve formazan Solubilization->Incubation_3 Read_Plate 8. Measure Absorbance at 570 nm Incubation_3->Read_Plate Data_Analysis 9. Calculate % Viability and IC50 Read_Plate->Data_Analysis End End: Report Results Data_Analysis->End

References

Application Notes and Protocols for Pyrido[3,2-d]pyrimidine Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researcher,

However, the broader class of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives , which share a core structural motif with the requested compound, has been the subject of significant investigation in oncology research. These compounds have shown promise as potent anticancer agents, particularly as inhibitors of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).

Therefore, in lieu of information on the specific bromo-substituted derivative, we have compiled detailed Application Notes and Protocols based on published studies of structurally related and biologically active pyrido[2,3-d]pyrimidin-4(3H)-one compounds. This information should serve as a valuable resource for designing and conducting experiments with novel compounds of this class.

Application Notes

Overview of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives as Anticancer Agents

Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of oncology. Their structural similarity to the purine core of ATP allows them to function as competitive inhibitors of ATP-binding sites in various protein kinases, many of which are implicated in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: A significant body of research has focused on the role of these derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its mutants (e.g., T790M), which are crucial drivers in several cancers, including non-small cell lung cancer. By blocking the tyrosine kinase activity of EGFR, these compounds can inhibit downstream signaling pathways, leading to cell cycle arrest and apoptosis.[1][2]

Therapeutic Potential: Studies have demonstrated that certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, including those derived from lung, prostate, and breast cancers.[1] Notably, some of these compounds have shown efficacy comparable to or greater than established EGFR inhibitors like erlotinib.[1]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various pyrido[2,3-d]pyrimidin-4(3H)-one derivatives from published studies. These data provide a benchmark for evaluating novel compounds within this chemical class.

Table 1: IC50 Values of Selected Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives in Cancer Cell Lines [1]

CompoundA-549 (Lung) IC50 (µM)PC-3 (Prostate) IC50 (µM)HCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)
8a -7.98> 100> 100
8b -18.01> 100> 100
8d 7.237.12> 100> 100
9a -9.26> 100> 100
Erlotinib 6.5311.05--

Table 2: EGFR Kinase Inhibitory Activity [2]

CompoundEGFRWT IC50 (µM)EGFRT790M IC50 (µM)
8a 0.0990.123

Table 3: Apoptotic Effect of Compound 8a in PC-3 Cells [2]

TreatmentPercentage of Apoptotic CellsFold Increase in Caspase-3
Control -1.0
Compound 8a Significant increase5.3

Experimental Protocols

The following are detailed protocols for key experiments typically performed to evaluate the anticancer properties of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A-549, PC-3, HCT-116, MCF-7)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by the test compound.

Materials:

  • Cancer cell line (e.g., PC-3)

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 3: Caspase-3 Activity Assay

Objective: To measure the activation of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cancer cell line (e.g., PC-3)

  • Test compound

  • Caspase-3 colorimetric assay kit

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Treat cells with the test compound as described for the apoptosis assay.

  • Lyse the cells and collect the protein lysate.

  • Determine the protein concentration of the lysate.

  • Add the lysate to a 96-well plate and add the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • Calculate the fold increase in caspase-3 activity relative to the untreated control.

Visualizations

The following diagrams illustrate the key signaling pathway targeted by these compounds and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine->EGFR Inhibits Akt Akt PI3K->Akt Proliferation_Survival Proliferation & Survival Akt->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: EGFR signaling pathway and its inhibition.

Experimental_Workflow Cell_Culture Cancer Cell Culture (e.g., PC-3) Compound_Treatment Treat with Pyrido[2,3-d]pyrimidine Derivative Cell_Culture->Compound_Treatment Cell_Viability_Assay Cell Viability Assay (MTT) Compound_Treatment->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Mechanism_Study Mechanism of Action Study (e.g., Caspase-3 Assay) Compound_Treatment->Mechanism_Study Data_Analysis Data Analysis (IC50, % Apoptosis) Cell_Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism_Study->Data_Analysis

Caption: Workflow for anticancer drug screening.

References

Application Notes and Protocols for Studying the Cellular Uptake of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol is a heterocyclic small molecule belonging to the pyridopyrimidine class. Compounds with this core structure have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as kinase inhibitors in oncology.[1][2][3][4][5][6] Understanding the cellular uptake of this compound is a critical first step in evaluating its therapeutic potential, as its ability to reach intracellular targets directly influences its efficacy.

These application notes provide a comprehensive overview of methodologies to characterize the cellular uptake of this compound. The protocols described herein are adaptable for use in various cell lines and research contexts. While specific experimental data for this compound is not yet publicly available, the following sections present hypothetical data and representative signaling pathways based on the known activities of structurally related pyridopyrimidine derivatives.

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data for the cellular uptake of this compound in a model cancer cell line (e.g., MCF-7).

Table 1: Time-Dependent Cellular Uptake

Incubation Time (minutes)Intracellular Concentration (µM)
50.8 ± 0.1
152.5 ± 0.3
305.2 ± 0.6
608.9 ± 1.1
12010.5 ± 1.3

Table 2: Concentration-Dependent Cellular Uptake

Extracellular Concentration (µM)Intracellular Concentration (µM) at 60 min
11.2 ± 0.2
55.8 ± 0.7
108.9 ± 1.1
2515.3 ± 2.0
5022.1 ± 2.8

Table 3: Effect of Transport Inhibitors on Cellular Uptake

Inhibitor (Concentration)Uptake Inhibition (%)Putative Transporter
Verapamil (50 µM)15 ± 3%P-glycoprotein (MDR1)
Ko143 (1 µM)45 ± 6%Breast Cancer Resistance Protein (BCRP)
Quinine (100 µM)30 ± 5%Organic Cation Transporters (OCTs)

Hypothetical Signaling Pathway

Based on the activities of related pyridopyrimidine compounds, this compound may act as a kinase inhibitor. The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.

G extracellular Growth Factor receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor Binds pi3k PI3K receptor->pi3k Activates compound 7-Bromo-2-methylpyrido [3,2-d]pyrimidin-4-ol compound->receptor Inhibits akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by a kinase inhibitor.

Experimental Protocols

The following are detailed protocols for quantifying the cellular uptake of this compound.

Protocol 1: Cellular Uptake Assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct and sensitive quantification of the unlabeled compound from cell lysates.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile with internal standard (e.g., a structurally similar but isotopically labeled compound)

  • 24-well cell culture plates

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells (e.g., MCF-7) in a 24-well plate at a density of 2 x 10^5 cells/well and culture for 24 hours to allow for adherence.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute to final working concentrations in serum-free media.

  • Incubation:

    • For time-course experiments, treat cells with a fixed concentration of the compound for various time points (e.g., 5, 15, 30, 60, 120 minutes).

    • For concentration-response experiments, treat cells with varying concentrations of the compound for a fixed time (e.g., 60 minutes).

  • Termination of Uptake: To stop the uptake, place the culture plate on ice and aspirate the media.

  • Washing: Wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis: Add 200 µL of lysis buffer to each well and incubate on ice for 15 minutes.

  • Sample Collection: Scrape the cells and collect the lysate.

  • Protein Quantification: Use a small aliquot of the lysate to determine the total protein concentration using a BCA assay for normalization.

  • Extraction: To the remaining lysate, add 400 µL of acetonitrile containing the internal standard. Vortex and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Data Normalization: Quantify the intracellular concentration of the compound against a standard curve and normalize to the total protein content.

G start Seed Cells treat Treat with Compound start->treat terminate Terminate Uptake (Wash with ice-cold PBS) treat->terminate lyse Lyse Cells terminate->lyse extract Protein Precipitation & Extraction lyse->extract analyze LC-MS/MS Analysis extract->analyze end Data Normalization analyze->end

Caption: General workflow for the LC-MS/MS-based cellular uptake assay.

Protocol 2: Fluorescence-Based Uptake Assay using a Labeled Analog

This protocol requires a fluorescently labeled version of this compound and can be used for both microscopy and flow cytometry.

Materials:

  • Fluorescently labeled this compound (custom synthesis required)

  • Cell culture medium

  • FBS

  • PBS

  • Formaldehyde (4% in PBS) for fixing

  • DAPI for nuclear staining (for microscopy)

  • Glass-bottom dishes (for microscopy) or 24-well plates (for flow cytometry)

  • Confocal microscope or flow cytometer

Procedure for Confocal Microscopy:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere.

  • Incubation: Treat cells with the fluorescently labeled compound at the desired concentration and for the desired time.

  • Washing: Wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% formaldehyde for 15 minutes at room temperature.

  • Staining: Wash again with PBS and stain with DAPI for 5 minutes.

  • Imaging: Image the cells using a confocal microscope. The fluorescent signal will indicate the subcellular localization of the compound.

Procedure for Flow Cytometry:

  • Cell Seeding: Seed cells in a 24-well plate.

  • Incubation: Treat cells as described for the LC-MS/MS assay.

  • Termination and Washing: Terminate uptake by placing the plate on ice and wash twice with ice-cold PBS.

  • Cell Detachment: Detach cells using trypsin-EDTA and neutralize with complete media.

  • Sample Preparation: Transfer the cell suspension to FACS tubes, centrifuge, and resuspend in FACS buffer (PBS with 1% BSA).

  • Analysis: Analyze the samples on a flow cytometer to quantify the mean fluorescence intensity, which is proportional to the amount of internalized compound.

Protocol 3: Radiolabeling Assay

This is a highly sensitive method that requires a radiolabeled version of the compound.

Materials:

  • Radiolabeled this compound (e.g., [³H] or [¹⁴C]-labeled)

  • Cell culture medium

  • FBS

  • PBS, ice-cold

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • 24-well plates

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate.

  • Incubation: Treat cells with the radiolabeled compound.

  • Termination and Washing: Stop the uptake by placing the plate on ice and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add 500 µL of lysis buffer to each well and incubate for 30 minutes at room temperature.

  • Scintillation Counting: Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis: Convert the disintegrations per minute (DPM) to moles of compound using the specific activity of the radiolabeled ligand.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the cellular uptake of this compound. By employing these methods, researchers can gain valuable insights into the pharmacokinetic properties of this compound at the cellular level, which is essential for its further development as a potential therapeutic agent. The choice of method will depend on the specific research question, available resources, and the feasibility of obtaining labeled versions of the compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the scale of the purification and the nature of the impurities.

Q2: What are the likely impurities I might encounter?

A2: Potential impurities can originate from the synthetic route. These may include unreacted starting materials, reagents, and byproducts from side reactions. Given the structure, potential impurities could include starting materials from the synthesis or related isomers.[1]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process.[2][3] By comparing the crude mixture with the collected fractions against a reference spot, you can assess the separation and purity at each stage.

Q4: The compound appears to be poorly soluble in common organic solvents. What should I do?

A4: Due to its polar nature, this compound may exhibit limited solubility in non-polar solvents. For recrystallization, consider using more polar solvents or solvent mixtures. For column chromatography, a more polar mobile phase may be required to ensure proper elution.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent such as ethanol, methanol, or a mixture including a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][5]
Compound oils out or precipitates as an amorphous solid. The solution is supersaturated, or the cooling is too rapid.Ensure the cooling process is slow. Allow the flask to cool to room temperature before placing it in an ice bath. Seeding with a pure crystal can also promote proper crystallization.
Low recovery of the purified compound. The compound is too soluble in the cold solvent.Use a minimal amount of hot solvent for dissolution. After cooling to room temperature, place the solution in an ice bath to maximize precipitation.[6]
Colored impurities are present in the final product. Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.[7]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the compound from impurities. Inappropriate mobile phase polarity.Optimize the mobile phase using TLC. A common mobile phase for similar compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[8][9]
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution might be necessary.
Peak tailing is observed. Strong interaction between the polar compound and the acidic silica gel.Add a small amount of a basic modifier like triethylamine or pyridine (e.g., 0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[10]
Compound streaks on the TLC plate. The sample is overloaded, or the compound is highly polar.Apply a more dilute sample to the TLC plate. For column chromatography, ensure the sample is properly dissolved and loaded in a narrow band. Adding a small amount of a highly polar solvent to the mobile phase can sometimes reduce streaking.

Data Presentation

Table 1: Hypothetical Recrystallization Data
Solvent System Volume (mL/g) Yield (%) Purity (by HPLC, %)
Ethanol258598.5
Isopropanol308298.2
Ethanol/Water (9:1)209099.1
Dichloromethane/Methanol (10:1)158898.8
Table 2: Hypothetical Column Chromatography Data
Mobile Phase (v/v) Stationary Phase Rf of Product Yield (%) Purity (by HPLC, %)
Hexane/Ethyl Acetate (1:1)Silica Gel0.357599.5
Dichloromethane/Methanol (95:5)Silica Gel0.408099.7
Dichloromethane/Methanol (98:2) with 0.1% TriethylamineSilica Gel0.428299.8

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.[5]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[12]

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • Mobile Phase Selection: Use TLC to determine the optimal mobile phase. Spot the crude mixture on a TLC plate and elute with different solvent systems. An ideal system will give a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.[4]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into a chromatography column, ensuring a well-packed, bubble-free bed.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase) and carefully load it onto the top of the silica gel.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Monitor the elution of the compound using TLC.[8]

  • Fraction Collection: Collect the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_start Starting Point cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Product (this compound) Recrystallization Recrystallization Crude->Recrystallization High Concentration ColumnChromatography Column Chromatography Crude->ColumnChromatography Complex Mixture TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC HPLC HPLC Analysis TLC->HPLC NMR NMR Analysis HPLC->NMR PureProduct Pure Product (>98% Purity) NMR->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingDecisionTree cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting Start Purification Issue Identified Method Which Method? Start->Method RecrystIssue Problem? Method->RecrystIssue Recrystallization ChromIssue Problem? Method->ChromIssue Column Chromatography NoCrystals No Crystals Forming RecrystIssue->NoCrystals No Crystals OilingOut Oiling Out RecrystIssue->OilingOut Oiling Out LowYield Low Yield RecrystIssue->LowYield Low Yield Solubility Check Solvent Solubility NoCrystals->Solubility Cooling Slow Down Cooling Rate OilingOut->Cooling SolventAmount Minimize Hot Solvent LowYield->SolventAmount PoorSep Poor Separation ChromIssue->PoorSep Poor Separation NoElution No Elution ChromIssue->NoElution No Elution Tailing Peak Tailing ChromIssue->Tailing Peak Tailing MobilePhase Optimize Mobile Phase (TLC) PoorSep->MobilePhase IncreasePolarity Increase Mobile Phase Polarity NoElution->IncreasePolarity AddModifier Add Triethylamine to Mobile Phase Tailing->AddModifier

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and impurities encountered during the synthesis of this and related pyridopyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic strategy involves a two-step process:

  • Cyclocondensation: The initial formation of the pyrido[3,2-d]pyrimidin-4-ol core is typically achieved through the cyclocondensation of a substituted aminopyridine with a β-ketoester, such as ethyl acetoacetate.

  • Bromination: The subsequent introduction of the bromine atom at the 7-position is generally accomplished via electrophilic aromatic substitution using a brominating agent like N-bromosuccinimide (NBS).

Q2: What are the most likely impurities I might encounter during the synthesis?

Impurities can arise from both the cyclocondensation and bromination steps. Common impurities include:

  • Unreacted Starting Materials: Incomplete conversion can lead to the presence of the initial aminopyridine precursor or the 2-methylpyrido[3,2-d]pyrimidin-4-ol intermediate.

  • Over-brominated Products: The use of excess brominating agent or harsh reaction conditions can result in the formation of di- or even tri-brominated species.

  • Regioisomers: Depending on the specific precursors and reaction conditions, positional isomers of the bromo-substituted product may form.

  • Hydrolysis Products: If the reaction conditions are not anhydrous, hydrolysis of intermediates or the final product can occur.

  • Side-products from Starting Materials: Self-condensation of the β-ketoester or other side reactions of the aminopyridine can lead to unexpected byproducts.

Q3: How can I best monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a highly effective technique for monitoring the progress of both the cyclocondensation and bromination reactions. By spotting the reaction mixture alongside the starting materials and, if available, a standard of the expected product, you can track the consumption of reactants and the formation of the desired product and any byproducts. High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of the reaction mixture.

Q4: What are the recommended purification techniques for the final product?

Purification of this compound typically involves recrystallization from a suitable solvent or a mixture of solvents. Common solvents for recrystallization of similar heterocyclic compounds include ethanol, methanol, acetonitrile, or mixtures with water. If significant impurities are present, column chromatography on silica gel may be necessary.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Cyclocondensation Step
Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Increase reaction time and/or temperature. Monitor progress by TLC. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Suboptimal Catalyst - If using a catalyst (e.g., acid or base), ensure it is of appropriate quality and concentration. - Experiment with different catalysts to improve conversion.
Poor Quality Starting Materials - Verify the purity of the aminopyridine and β-ketoester starting materials. Impurities can inhibit the reaction.
Side Reactions - Lowering the reaction temperature may help to minimize the formation of side products. - Consider a different solvent system.
Issue 2: Formation of Multiple Products in the Bromination Step
Potential Cause Troubleshooting Suggestion
Over-bromination - Carefully control the stoichiometry of the brominating agent (e.g., NBS). Use 1.0-1.1 equivalents. - Add the brominating agent portion-wise to the reaction mixture. - Lower the reaction temperature to improve selectivity.
Formation of Regioisomers - The regioselectivity of bromination can be influenced by the solvent and any catalytic additives. Experiment with different reaction conditions. - Purification by column chromatography may be required to separate isomers.
Unreacted Starting Material - Increase the amount of brominating agent slightly (e.g., to 1.2 equivalents). - Extend the reaction time. Monitor by TLC until the starting material is consumed.

Summary of Potential Impurities

The following table summarizes the likely impurities, their potential origin, and suggested analytical methods for their identification.

Impurity Name Structure Potential Origin Analytical Identification
2-Methylpyrido[3,2-d]pyrimidin-4-olC₈H₇N₃OIncomplete brominationLC-MS, ¹H NMR
5,7-Dibromo-2-methylpyrido[3,2-d]pyrimidin-4-olC₈H₅Br₂N₃OOver-brominationLC-MS, ¹H NMR
Isomeric Monobromo ProductC₈H₆BrN₃ONon-selective brominationLC-MS, ¹H NMR, 2D NMR
Starting AminopyridineVariesIncomplete cyclocondensationTLC, LC-MS
Hydrolyzed ByproductsVariesPresence of waterIR (C=O stretch), LC-MS

Experimental Protocols

General Protocol for Cyclocondensation of an Aminopyridine with a β-Ketoester
  • To a solution of the aminopyridine precursor in a high-boiling solvent (e.g., Dowtherm A or diphenyl ether), add a slight excess (1.1-1.2 equivalents) of the β-ketoester (e.g., ethyl acetoacetate).

  • Heat the reaction mixture to a high temperature (typically 180-250 °C) for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates upon cooling and can be collected by filtration.

  • Wash the collected solid with a suitable solvent (e.g., ethanol, diethyl ether) to remove residual starting materials and solvent.

  • Further purify the product by recrystallization or column chromatography if necessary.

General Protocol for Bromination using N-Bromosuccinimide (NBS)
  • Dissolve the 2-methylpyrido[3,2-d]pyrimidin-4-ol in a suitable solvent (e.g., acetonitrile, DMF, or a chlorinated solvent).

  • Add N-bromosuccinimide (1.0-1.1 equivalents) to the solution. The addition can be done in portions to control the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture may be concentrated under reduced pressure.

  • The crude product can be purified by precipitation (e.g., by adding water), followed by filtration and washing, or by column chromatography.

Visualizations

Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Bromination cluster_purification Purification Aminopyridine Aminopyridine Precursor Intermediate 2-Methylpyrido[3,2-d]pyrimidin-4-ol Aminopyridine->Intermediate Heat Ketoester β-Ketoester Ketoester->Intermediate Heat FinalProduct This compound Intermediate->FinalProduct Solvent NBS NBS NBS->FinalProduct Purification Recrystallization / Chromatography FinalProduct->Purification

Caption: Proposed synthetic workflow for this compound.

Potential Impurity Formation Pathways

Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Start 2-Methylpyrido[3,2-d]pyrimidin-4-ol Product This compound Start->Product + NBS (1 eq) Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction Isomer Isomeric Monobromo Product Start->Isomer Non-selective Bromination OverBrominated Dibromo Product Product->OverBrominated + NBS (>1 eq)

Caption: Potential impurity formation pathways during the bromination step.

Optimizing reaction conditions for 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy involves a multi-step synthesis beginning with a substituted pyridine derivative. A plausible route is the cyclization of a 3-aminopyridine precursor with a β-keto ester, followed by bromination. For example, starting with 3-amino-4-bromopyridine-2-carboxylic acid or a related derivative, cyclization with ethyl acetoacetate can form the pyridopyrimidine core, which may then be followed by specific functional group manipulations.

Q2: What are the critical parameters to control during the cyclization step?

The cyclization reaction is often the most crucial step. Key parameters to monitor and optimize include:

  • Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products. Stepwise increases in temperature may be necessary to drive the reaction to completion.

  • Catalyst: While some cyclizations proceed thermally, many benefit from an acid or base catalyst. Screening different catalysts can be crucial for achieving high yields.

  • Solvent: The choice of solvent is critical as it affects the solubility of reactants and can influence the reaction pathway. High-boiling point solvents are often used for high-temperature condensations.

Q3: I am observing a low yield of the desired product. What are the likely causes and solutions?

Low yields can stem from several factors:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials have been consumed. If the reaction has stalled, consider increasing the temperature or reaction time.

  • Side Reactions: The formation of byproducts can significantly reduce the yield. Lowering the reaction temperature or carefully controlling the stoichiometry of the reactants can help minimize side reactions.

  • Suboptimal Reagents or Catalyst: Ensure the purity of your starting materials and the activity of your catalyst. Using fresh reagents is always recommended.

Q4: What are some common difficulties encountered during the purification of this compound?

Purification can be challenging due to the presence of unreacted starting materials, intermediates, or side products. Common issues and their solutions include:

  • Similar Polarity of Product and Impurities: If the product and impurities have similar polarities, separation by column chromatography can be difficult. Experiment with different solvent systems to improve separation.

  • Poor Solubility: The product may have limited solubility in common organic solvents. Recrystallization from a suitable solvent system can be an effective purification method.

  • Tarry Byproducts: The formation of tarry materials can complicate the work-up and purification. Performing the reaction at a lower temperature or with more dilute concentrations may prevent their formation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst or reagents.Use fresh, high-purity starting materials and catalyst. Verify catalyst activity if possible.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side product formation. Consider using microwave irradiation to enhance the reaction rate.
Incorrect solvent.Screen a range of solvents with varying polarities (e.g., ethanol, DMF, dioxane) to find the optimal medium for reactant solubility and reactivity.
Multiple Spots on TLC Indicating Side Products Reaction temperature is too high.Lower the reaction temperature to minimize the formation of thermally induced side products.
Incorrect stoichiometry of reactants.Carefully control the molar ratios of the reactants to favor the desired reaction pathway.
Presence of moisture or air.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.
Difficulty in Isolating the Product Product is highly soluble in the reaction solvent.After the reaction is complete, try to precipitate the product by adding a non-solvent or by concentrating the reaction mixture.
Formation of an emulsion during work-up.Add a saturated brine solution to break the emulsion. Centrifugation can also be effective.
Product Fails to Crystallize Presence of impurities.Purify the crude product by column chromatography before attempting crystallization.
Incorrect crystallization solvent.Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocols

A generalized experimental protocol for a key step in the synthesis is provided below. Note: This is a representative procedure and may require optimization for specific substrates and scales.

Representative Protocol for Cyclization:

  • To a solution of the appropriate 3-aminopyridine precursor (1.0 eq) in a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A), add ethyl acetoacetate (1.2 eq).

  • If required, add the selected catalyst (e.g., polyphosphoric acid or a catalytic amount of a strong acid).

  • Heat the reaction mixture to the desired temperature (e.g., 180-250 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow Start Starting Materials (e.g., 3-Amino-4-bromopyridine derivative & Ethyl Acetoacetate) Cyclization Cyclization Reaction Start->Cyclization Heat, Catalyst Workup Reaction Work-up (Quenching, Extraction) Cyclization->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_TLC Check TLC/LC-MS: Starting Material Remaining? Start->Check_TLC Check_Reagents Check Reagent Purity and Catalyst Activity Start->Check_Reagents Increase_Time_Temp Increase Reaction Time or Temperature Check_TLC->Increase_Time_Temp Yes Multiple_Spots Multiple Spots on TLC? Check_TLC->Multiple_Spots No Increase_Time_Temp->Check_TLC Optimize_Conditions Optimize Conditions: Lower Temperature, Adjust Stoichiometry Multiple_Spots->Optimize_Conditions Yes Purification_Issue Purification Successful Multiple_Spots->Purification_Issue No Optimize_Conditions->Check_TLC

Technical Support Center: Synthesis of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a visual representation of the synthetic workflow to address common challenges and improve reaction yields.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Bromination of 2-Aminopyridine

  • Question: I am experiencing a low yield and the formation of multiple-brominated byproducts during the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine. How can I improve the selectivity and yield?

  • Answer: The bromination of 2-aminopyridine can indeed lead to the formation of di- and tri-brominated species, which reduces the yield of the desired mono-brominated product. Here are some strategies to mitigate this:

    • Control of Stoichiometry: Carefully control the molar ratio of bromine to 2-aminopyridine. Using a slight excess of 2-aminopyridine can help to minimize over-bromination.

    • Reaction Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to control the reaction rate and improve selectivity.

    • Protecting Group Strategy: Consider protecting the amino group as an acetamide before bromination. The acetyl group is electron-withdrawing and deactivates the ring towards further electrophilic substitution, thus favoring mono-bromination. The protecting group can be subsequently removed by hydrolysis.[1]

    • Choice of Brominating Agent: While liquid bromine is commonly used, other brominating agents like N-Bromosuccinimide (NBS) can offer better selectivity in some cases.[2]

Issue 2: Poor Yield in the Cyclization Step to Form the Pyrimidinone Ring

  • Question: The cyclization of the N-(5-bromo-3-cyanopyridin-2-yl)acetamide intermediate to form this compound is resulting in a low yield. What are the potential reasons and how can I optimize this step?

  • Answer: Low yields in the cyclization step can be attributed to several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature.

    • Reaction Conditions: The choice of base and solvent is critical for this intramolecular cyclization. Common conditions for similar cyclizations involve heating the acetamide intermediate in the presence of a base like sodium hydroxide or sodium ethoxide in a suitable solvent such as ethanol or water.

    • Side Reactions: Hydrolysis of the nitrile group to a carboxylic acid or amide can compete with the desired cyclization under harsh basic or acidic conditions. Ensure the reaction conditions are optimized to favor the intramolecular attack of the amide nitrogen onto the nitrile carbon.

Issue 3: Difficulty in Product Purification

  • Question: I am facing challenges in purifying the final product, this compound. What are the recommended purification methods?

  • Answer: The purification of heterocyclic compounds can sometimes be challenging due to their polarity and potential for tautomerization.

    • Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to try include ethanol, methanol, acetic acid, or mixtures with water.

    • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A suitable eluent system will need to be determined by TLC analysis. Due to the polar nature of the product, a polar mobile phase (e.g., ethyl acetate/methanol or dichloromethane/methanol mixtures) will likely be required.

    • Washing: Washing the crude product with appropriate solvents can remove certain impurities. For example, washing with a non-polar solvent like diethyl ether or hexane can remove non-polar impurities, while washing with cold water or ethanol can remove more polar impurities.

Quantitative Data on Reaction Parameters

StepParameterCondition A (Lower Yield)Condition B (Optimized Yield)Rationale
Bromination TemperatureRoom Temperature0-5 °CLower temperatures increase the selectivity for mono-bromination over di-bromination.
Bromine (mol. eq.)> 1.1 eq.1.0 - 1.05 eq.Excess bromine leads to the formation of over-brominated side products.
Acetylation ReagentAcetic AcidAcetic AnhydrideAcetic anhydride is a more powerful acetylating agent, leading to higher conversion.
CatalystNonePyridine (catalytic)Pyridine acts as a nucleophilic catalyst and a base to neutralize the HCl byproduct.
Cyclization BaseWeak Base (e.g., K2CO3)Strong Base (e.g., NaOH, NaOEt)A strong base is required to deprotonate the amide nitrogen, facilitating the intramolecular cyclization.
Temperature< 80 °CReflux (e.g., in Ethanol)Higher temperatures are often necessary to overcome the activation energy for the cyclization reaction.

Note: This table is for illustrative purposes and optimal conditions should be determined experimentally.

Detailed Experimental Protocol (Proposed)

This proposed protocol is based on analogous synthetic procedures found in the literature for similar compounds.

Step 1: Synthesis of N-(2-aminopyridin-yl)acetamide (Protection)

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq.) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain N-(2-aminopyridin-yl)acetamide.

Step 2: Synthesis of N-(5-bromo-2-aminopyridin-yl)acetamide (Bromination)

  • Dissolve N-(2-aminopyridin-yl)acetamide (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain N-(5-bromo-2-aminopyridin-yl)acetamide.

Step 3: Synthesis of 2-amino-5-bromopyridine (Deprotection)

  • Suspend N-(5-bromo-2-aminopyridin-yl)acetamide (1.0 eq.) in a mixture of ethanol and water.

  • Add concentrated hydrochloric acid (excess) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-5-bromopyridine.[1][3][4]

Step 4: Synthesis of 2-amino-5-bromonicotinonitrile

  • This step involves the cyanation of 2-amino-5-bromopyridine at the 3-position. This can be a challenging transformation and may require specialized conditions such as a Sandmeyer-type reaction on a diazotized precursor or transition-metal-catalyzed cyanation. A detailed, optimized procedure for this specific substrate was not found in the search results and would require experimental development.

Step 5: Synthesis of N-(5-bromo-3-cyanopyridin-2-yl)acetamide

  • Assuming the successful synthesis of 2-amino-5-bromonicotinonitrile, this intermediate would be acetylated using a similar procedure as in Step 1 (reaction with acetic anhydride).

Step 6: Synthesis of this compound (Cyclization)

  • In a round-bottom flask, dissolve N-(5-bromo-3-cyanopyridin-2-yl)acetamide (1.0 eq.) in ethanol.

  • Add an aqueous solution of sodium hydroxide (e.g., 2 M, 2-3 eq.).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution with dilute hydrochloric acid to a pH of ~5-6 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

Visualizing the Workflow

The following diagrams illustrate the proposed synthetic pathway and a logical troubleshooting workflow.

G cluster_synthesis Synthetic Pathway A 2-Aminopyridine B N-(2-aminopyridin-yl)acetamide A->B Acetic Anhydride C N-(5-bromo-2-aminopyridin-yl)acetamide B->C Bromine/AcOH D 2-Amino-5-bromopyridine C->D HCl/H2O E 2-Amino-5-bromonicotinonitrile D->E Cyanation F N-(5-bromo-3-cyanopyridin-2-yl)acetamide E->F Acetic Anhydride G This compound F->G NaOH/EtOH

Caption: Proposed synthetic pathway for this compound.

G cluster_troubleshooting Troubleshooting Workflow Start Low Yield or Impurities Observed CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity OptimizeReaction Optimize Reaction Conditions (Temp, Time, Stoichiometry, Catalyst) CheckPurity->OptimizeReaction Purification Improve Purification Method (Recrystallization, Chromatography) OptimizeReaction->Purification End Successful Synthesis OptimizeReaction->End Issue Resolved Characterize Characterize Byproducts (NMR, MS) Purification->Characterize Purification->End Issue Resolved Characterize->OptimizeReaction Identify Side Reaction ModifyRoute Consider Alternative Synthetic Route Characterize->ModifyRoute ModifyRoute->End New Route Successful

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol in solution. The following information is based on general principles for stability testing of heterocyclic compounds as outlined in regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a heterocyclic compound, it may be susceptible to hydrolysis under acidic or basic conditions, as well as photodegradation.

Q2: Are there any known degradation pathways for this compound?

Q3: What solvents are recommended for preparing stock solutions?

A3: While specific solubility data is limited, compounds of this nature are often soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For aqueous stability studies, it is crucial to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the desired aqueous buffer. Be mindful that the final concentration of the organic solvent should be low (typically <1%) to avoid influencing the stability results.

Q4: How should I design a preliminary stability study for this compound?

A4: A preliminary stability study should involve dissolving the compound in a range of aqueous buffers with varying pH values (e.g., pH 2, 7, and 10). These solutions should then be stored under different temperature and light conditions (e.g., refrigerated, room temperature, and elevated temperature, with and without light exposure). Samples should be analyzed at various time points (e.g., 0, 24, 48, and 72 hours) to assess the extent of degradation.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Solution
  • Problem: Significant degradation of this compound is observed shortly after preparing the solution.

  • Troubleshooting Steps:

    • Check the pH of the solution: The compound may be highly unstable at the current pH. Prepare fresh solutions in buffers of different pH values (acidic, neutral, and basic) to identify a more stable range.

    • Protect from light: The degradation may be photolytically induced. Prepare and store the solution in amber vials or cover the container with aluminum foil to protect it from light.

    • Lower the temperature: Store the solution at a lower temperature (e.g., 4°C or -20°C) to slow down the degradation rate.

    • Use a different solvent: If using an aqueous solution, consider preparing the stock solution in a less reactive solvent like anhydrous DMSO and storing it at low temperatures. Dilute to the final aqueous concentration immediately before use.

Issue 2: Inconsistent Results in Stability Studies
  • Problem: High variability is observed in the percentage of compound remaining across replicate samples in a stability study.

  • Troubleshooting Steps:

    • Ensure complete dissolution: Incomplete dissolution can lead to inaccurate initial concentration measurements. Visually inspect the solution and consider using sonication or gentle warming to ensure the compound is fully dissolved.

    • Standardize sample preparation: Ensure that all experimental parameters, including solvent composition, final concentration, and storage conditions, are identical for all samples.

    • Verify analytical method: The analytical method used to quantify the compound may not be robust. Validate the method for linearity, accuracy, and precision. Ensure that the method can separate the parent compound from any potential degradation products.

    • Control for evaporation: If studies are conducted over extended periods at elevated temperatures, solvent evaporation can concentrate the sample, leading to erroneous results. Use tightly sealed containers.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 105°C in an oven for 24 hours. Dissolve a known amount in the mobile phase for analysis.

    • Photolytic Degradation: Expose a solution of the compound (e.g., in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a suitable stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.

Data Presentation

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOHRoom Temperature24 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal (Solid)Dry Heat105°C24 hours
Photolytic (Solution)1.2 million lux hoursRoom TemperatureAs per ICH Q1B

Table 2: Example Data from a Hypothetical Stability Study

ConditionTime (hours)% Remaining (Compound A)% Remaining (Compound B)
pH 2, 25°C 0100.0100.0
2485.295.1
4872.590.3
pH 7, 25°C 0100.0100.0
2498.799.2
4897.598.5
pH 10, 25°C 0100.0100.0
2465.480.7
4842.165.8

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeOH/DMSO) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Degradation (Solid, 105°C) stock->thermal Expose to Stress photo Photolytic Degradation (ICH Q1B) stock->photo Expose to Stress sample_prep Sample Preparation (Neutralize, Dilute) acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep hplc HPLC Analysis (Stability-Indicating Method) sample_prep->hplc data Data Interpretation (Identify Degradants, Determine Pathways) hplc->data

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Rapid Degradation Observed? check_ph Check pH start->check_ph Yes check_light Protect from Light start->check_light Yes check_temp Lower Temperature start->check_temp Yes check_solvent Change Solvent start->check_solvent Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph use_amber_vials Use Amber Vials check_light->use_amber_vials refrigerate Refrigerate/Freeze check_temp->refrigerate use_dmso Use Anhydrous DMSO Stock check_solvent->use_dmso

Caption: Troubleshooting logic for rapid degradation.

References

Overcoming solubility issues with 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the known properties of this compound?

A1: this compound is a heterocyclic organic compound. Basic properties are summarized below.[1]

PropertyValue
Molecular FormulaC₈H₆BrN₃O
Molecular Weight240.06 g/mol [1]
AppearanceSolid (form not specified)
SMILESCc1nc(O)c2ncc(Br)cc2n1[1]
InChI KeySUAHOXUNIGVBOJ-UHFFFAOYSA-N

Q2: I am having difficulty dissolving this compound in aqueous solutions for my in vitro assays. What are the initial steps I should take?

A2: Due to its chemical structure, this compound is expected to have low aqueous solubility. The initial approach should be to test its solubility in common organic solvents and then employ strategies to create a stable aqueous solution suitable for your experimental needs.

Q3: What are some common strategies to improve the solubility of poorly soluble compounds like this one?

A3: A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs.[2][3][4][5] These can be broadly categorized as physical and chemical methods. Physical methods include particle size reduction (micronization, nanosuspension) and using the amorphous form of the compound.[2][4][5] Chemical methods involve pH adjustment, use of co-solvents, surfactants, cyclodextrins, and the formation of solid dispersions.[3][4][6]

Troubleshooting Guide

Issue: Precipitate Formation When Preparing Aqueous Solutions from an Organic Stock

This is a common issue when diluting a stock solution of a hydrophobic compound (e.g., in DMSO) into an aqueous buffer or cell culture medium.[7]

Troubleshooting Workflow:

start Precipitation observed upon dilution of organic stock into aqueous media check_concentration Is the final concentration critical? start->check_concentration lower_concentration Lower the final concentration of the compound check_concentration->lower_concentration No check_organic_solvent What is the percentage of organic solvent in the final solution? check_concentration->check_organic_solvent Yes end Stable aqueous solution achieved lower_concentration->end optimize_solvent Optimize (reduce) the percentage of organic co-solvent (e.g., <1% DMSO) check_organic_solvent->optimize_solvent Too high use_solubilizers Incorporate solubilizing agents check_organic_solvent->use_solubilizers Acceptable optimize_solvent->end surfactants Use non-ionic surfactants (e.g., Tween-20, Triton X-100) use_solubilizers->surfactants cyclodextrins Utilize cyclodextrins to form inclusion complexes use_solubilizers->cyclodextrins sonicate Apply sonication during dilution surfactants->sonicate cyclodextrins->sonicate sonicate->end

Caption: Troubleshooting workflow for precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add a suitable volume of an appropriate organic solvent (e.g., DMSO, DMF, or ethanol) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes to ensure complete dissolution.

  • If dissolution is slow, gentle warming (e.g., 37°C) or brief sonication can be applied.

  • Store the stock solution at -20°C or -80°C as appropriate.

Protocol 2: Solubilization using a Co-solvent System

This protocol is suitable for preparing a working solution for in vitro assays.

  • Start with a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • In a separate tube, prepare the co-solvent vehicle. A common vehicle is a mixture of a surfactant and a co-solvent in saline or buffer. For example, a vehicle could be composed of 10% Solutol HS 15 and 90% saline.

  • Add the DMSO stock solution to the co-solvent vehicle to create an intermediate dilution. The ratio will depend on the final desired concentration and the tolerance of the assay for the co-solvents.

  • Vortex the intermediate solution thoroughly.

  • Perform the final dilution into the aqueous assay buffer or cell culture medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity in cell-based assays.[7]

Protocol 3: Solubilization using Cyclodextrins

Cyclodextrins are used to form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[2][8]

  • Prepare a stock solution of a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous assay buffer (e.g., 45% w/v).

  • Add the solid this compound directly to the cyclodextrin solution.

  • Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation.

  • After the incubation period, centrifuge the solution at high speed to pellet any undissolved compound.

  • Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex. The concentration of the dissolved compound should be determined analytically (e.g., by HPLC-UV).

Data Presentation

The following tables present hypothetical solubility data for this compound in various solvents and formulations to guide your experimental design.

Table 1: Solubility in Common Organic Solvents

SolventSolubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)> 24
N,N-Dimethylformamide (DMF)> 24
Ethanol~ 5
Methanol~ 2
Acetone< 1

Table 2: Aqueous Solubility Enhancement with Co-solvents and Excipients

Formulation Vehicle (in PBS, pH 7.4)Achieved Concentration (µg/mL)
1% DMSO< 1
5% DMSO5
10% Ethanol2
5% Tween-8015
10% (w/v) HP-β-Cyclodextrin50
5% Solutol HS 1545

Signaling Pathway and Experimental Workflow Diagrams

For researchers investigating the biological activity of this compound, understanding its mechanism of action is crucial. While the specific pathways affected by this compound are not defined, many pyridopyrimidine derivatives are known to target protein kinases. The diagram below illustrates a generic kinase signaling pathway that could be investigated.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 activates kinase2 Kinase 2 kinase1->kinase2 phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor activates gene_expression Gene Expression transcription_factor->gene_expression regulates compound This compound compound->kinase1 inhibits ligand Ligand ligand->receptor

Caption: A generic kinase signaling pathway.

The logical workflow for selecting a solubilization strategy is depicted below, guiding the researcher from initial assessment to final formulation.

start Poor aqueous solubility of This compound assay_type Determine Assay Type start->assay_type in_vitro In Vitro Assay assay_type->in_vitro In Vitro in_vivo In Vivo Study assay_type->in_vivo In Vivo cell_based Cell-Based Assay? in_vitro->cell_based cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) in_vivo->cyclodextrin lipid_formulation Develop Lipid-Based Formulation (e.g., SEDDS) in_vivo->lipid_formulation solid_dispersion Create Solid Dispersion in_vivo->solid_dispersion biochemical Biochemical Assay cell_based->biochemical No cosolvent Use Co-solvent System (e.g., DMSO, Ethanol) cell_based->cosolvent Yes (low % co-solvent) cell_based->cyclodextrin Yes biochemical->cosolvent surfactant Use Surfactant (e.g., Tween-20) biochemical->surfactant

Caption: Strategy selection for solubility enhancement.

References

Troubleshooting 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary quality control checks I should perform on this compound before starting my experiments?

A1: Before beginning any experiment, it is crucial to confirm the identity and purity of the compound. We recommend verifying the molecular weight (240.06 g/mol ) and obtaining a certificate of analysis (CoA) from the supplier. Purity can be assessed using techniques like HPLC or LC-MS.

Q2: What is the recommended solvent for dissolving this compound?

A2: For initial stock solutions, high-purity, anhydrous DMSO is commonly used for pyrimidine-based compounds. However, it's important to be aware that some pyrimidine derivatives can be unstable in DMSO, leading to degradation over time. If you observe compound degradation, consider alternative solvents such as DMF. Always prepare fresh solutions for your experiments whenever possible.

Q3: How should I store the solid compound and its stock solutions?

A3: The solid compound should be stored in a cool, dry place. Stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C for long-term stability.

Q4: Are there known off-target effects for this class of compounds?

A4: Pyrimidine analogs can potentially

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scalable synthesis of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible and scalable synthetic route for this compound?

A1: Based on established chemical principles for the formation of pyridopyrimidinone cores, a highly viable and scalable approach is the cyclocondensation reaction between 2-amino-4-bromopyridine and ethyl acetoacetate. This reaction is a variation of well-known syntheses for similar heterocyclic systems and is amenable to large-scale production due to the availability of starting materials and the nature of the transformation.

Q2: What are the key reaction stages in the proposed synthesis?

A2: The synthesis can be broken down into two primary stages:

  • Condensation: The initial reaction between the amino group of 2-amino-4-bromopyridine and the keto group of ethyl acetoacetate.

  • Cyclization: The subsequent intramolecular ring-closure to form the pyridopyrimidinone ring system. In many cases, these stages can be performed in a one-pot procedure.

Q3: Are there any specific safety precautions to consider for this synthesis at scale?

A3: Yes, several safety measures are crucial:

  • Brominated Compounds: this compound and the starting material, 2-amino-4-bromopyridine, are brominated aromatic compounds. Handle with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • High Temperatures: The cyclization step may require high temperatures. Ensure proper heating mantles and temperature controllers are used. Avoid localized overheating, which can lead to decomposition and the formation of hazardous byproducts.

  • Pressure Build-up: If the reaction is conducted in a sealed vessel, be aware of potential pressure build-up, especially at elevated temperatures. Use a pressure-rated reactor and a blast shield.

  • Solvent Handling: Use and dispose of all solvents in accordance with your institution's safety guidelines.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using standard analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Experimental Protocols

Proposed Scalable Synthesis of this compound

This protocol describes a general procedure for the cyclocondensation of 2-amino-4-bromopyridine with ethyl acetoacetate. Optimization of reaction conditions may be necessary to achieve desired yields and purity at a specific scale.

Reactants and Materials

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar equivalent)
2-Amino-4-bromopyridine173.011.0
Ethyl Acetoacetate130.141.1 - 1.5
Polyphosphoric Acid (PPA) or Eaton's Reagent-Catalyst/Solvent
Dowtherm A™ or Diphenyl Ether-High-boiling Solvent (Alternative)
Ethanol46.07Recrystallization Solvent
Diethyl Ether74.12Washing Solvent

Procedure

  • Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-amino-4-bromopyridine and ethyl acetoacetate.

  • Reaction Medium Addition: Slowly add Polyphosphoric Acid (PPA) or Eaton's Reagent to the mixture with efficient stirring. Alternatively, a high-boiling inert solvent like Dowtherm A™ can be used.

  • Heating and Cyclization: Heat the reaction mixture to 120-160°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using TLC or HPLC. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to approximately 80-90°C.

    • Carefully pour the warm mixture into a vigorously stirred ice-water slurry.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8.

    • The crude product will precipitate out of the solution.

  • Isolation and Washing:

    • Collect the precipitated solid by filtration.

    • Wash the filter cake thoroughly with water to remove any inorganic salts.

    • Subsequently, wash the solid with a low-boiling organic solvent, such as diethyl ether, to remove non-polar impurities.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Experimental Workflow Diagram

G cluster_0 Reaction Stage cluster_1 Work-up and Isolation cluster_2 Purification A 1. Add 2-amino-4-bromopyridine and ethyl acetoacetate to reactor B 2. Add PPA or high-boiling solvent A->B Reactants C 3. Heat to 120-160°C and monitor B->C Reaction Medium D 4. Cool and quench in ice-water C->D Completed Reaction E 5. Neutralize with base D->E Quenching F 6. Filter and wash precipitate E->F Neutralization G 7. Recrystallize from ethanol F->G Crude Product H 8. Dry to obtain pure product G->H Purified Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Product Formation 1. Insufficient reaction temperature or time. 2. Inactive starting materials. 3. Inefficient mixing in a large-scale reaction.1. Gradually increase the reaction temperature and monitor by TLC/HPLC. Extend the reaction time. 2. Check the purity of 2-amino-4-bromopyridine and ethyl acetoacetate. Use fresh reagents if necessary. 3. Ensure adequate mechanical stirring to maintain a homogeneous reaction mixture.
Formation of Dark, Tarry Side Products 1. Reaction temperature is too high. 2. Prolonged reaction time leading to decomposition.1. Reduce the reaction temperature. Perform small-scale experiments to find the optimal temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-heating.
Incomplete Cyclization 1. Insufficient heating. 2. Inadequate amount or activity of the cyclizing agent (e.g., PPA).1. Ensure the internal reaction temperature reaches the target range. 2. Use a fresh batch of PPA or Eaton's Reagent. A slight excess may be beneficial.
Difficult Purification/Oily Product 1. Presence of unreacted starting materials or intermediates. 2. Residual high-boiling solvent.1. Ensure the work-up and washing steps are thorough. Consider a slurry wash of the crude product with a suitable solvent before recrystallization. 2. Dry the crude product under high vacuum to remove any residual high-boiling solvent before attempting recrystallization.
Product Contamination with Isomers Formation of the pyrido[1,2-a]pyrimidin-4-one isomer.While less likely under these conditions for a pyrido[3,2-d]pyrimidine synthesis, confirm the structure using 2D NMR techniques (HMBC, HSQC). Isomer formation may be influenced by the catalyst and reaction conditions.

Troubleshooting Logic Diagram

G cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Solutions Start Low Yield or Impure Product Check_Purity Analyze crude product by TLC/HPLC/NMR Start->Check_Purity Unreacted_SM Unreacted Starting Material? Check_Purity->Unreacted_SM Side_Products Significant Side Products? Check_Purity->Side_Products Purification_Issue Purification Difficulty? Check_Purity->Purification_Issue Unreacted_SM->Side_Products No Optimize_Conditions Increase Temp/Time Check Reagent Quality Unreacted_SM->Optimize_Conditions Yes Side_Products->Purification_Issue No Modify_Temp Lower Reaction Temp Reduce Reaction Time Side_Products->Modify_Temp Yes Improve_Workup Thorough Washing High Vacuum Drying Alternative Recrystallization Solvent Purification_Issue->Improve_Workup Yes End Successful Synthesis Purification_Issue->End No Optimize_Conditions->End Modify_Temp->End Improve_Workup->End

Caption: A logical diagram for troubleshooting common issues in the synthesis.

Validation & Comparative

A Comparative Guide to 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol and Other Pyridopyrimidinone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pyridopyrimidinone scaffold, with a focus on the potential of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol in the context of other well-characterized pyridopyrimidinone-based kinase inhibitors.

The pyridopyrimidinone core structure is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for numerous potent and selective kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.

While specific biological data for this compound is not extensively available in the public domain, its structural similarity to other biologically active pyridopyrimidinones suggests its potential as a kinase inhibitor. This guide will compare the performance of several representative pyridopyrimidinone derivatives against various kinase targets, supported by experimental data from published literature.

Comparative Analysis of Pyridopyrimidinone Kinase Inhibitors

To illustrate the therapeutic potential and versatility of the pyridopyrimidinone scaffold, this section presents a comparative summary of three distinct derivatives that have been evaluated as inhibitors of different kinase families: PI3K/mTOR, JNK, and CDK4/6.

Compound IDTarget Kinase(s)IC50 (nM)Reference
Compound 1 (Pyrido[3,2-d]pyrimidine derivative)PI3Kα3-10[3]
mTOR~100[3]
Compound 13 (2-aminopyridopyrimidinone derivative)JNK121[2]
JNK315[2]
Compound 14a (Imidazo-pyrido-pyrimidine derivative)CDK47.4[4]
CDK60.9[4]

This compound is a halogenated heterocyclic compound with the molecular formula C8H6BrN3O and a molecular weight of 240.06 g/mol .[5] While its biological activity has not been widely reported, the presence of the pyridopyrimidinone core, substituted with a methyl group and a bromine atom, provides a foundation for potential kinase inhibitory activity. The bromine atom, in particular, can serve as a handle for further chemical modification to explore structure-activity relationships.

Key Signaling Pathways Targeted by Pyridopyrimidinones

Pyridopyrimidinone-based inhibitors have been successfully developed to target several critical signaling pathways implicated in disease. The following diagram illustrates the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival, which is a common target for this class of compounds.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 Inhibits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

PI3K/AKT/mTOR Signaling Pathway

Experimental Protocols

To facilitate the evaluation of novel pyridopyrimidinone derivatives like this compound, this section provides detailed methodologies for key in vitro assays.

Biochemical Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the test compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

    • Add 5 µL of a mixture containing the kinase and its substrate in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase) from all other readings.

    • Normalize the data to the positive control (no inhibitor, 100% activity) and negative control (known inhibitor, 0% activity).

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

MTT Cell Proliferation Assay

This protocol describes a colorimetric assay to assess the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.[6][7][8]

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 4 hours at 37°C.[6]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Incubate the plate at room temperature for 2-4 hours in the dark, with gentle shaking, to ensure complete dissolution of the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of a novel kinase inhibitor, starting from initial screening to cell-based functional assays.

Kinase_Inhibitor_Workflow General Workflow for Kinase Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 Lead Optimization Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT) Selectivity_Profiling->Cell_Based_Assay Target_Engagement Cellular Target Engagement Assay (e.g., Western Blot for p-Substrate) Cell_Based_Assay->Target_Engagement SAR_Studies Structure-Activity Relationship (SAR) Studies Target_Engagement->SAR_Studies SAR_Studies->Biochemical_Assay Iterative Improvement

Workflow for Kinase Inhibitor Evaluation

Conclusion

The pyridopyrimidinone scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective kinase inhibitors targeting a range of signaling pathways crucial in human diseases. While direct biological data for this compound is currently limited, the comparative analysis of other pyridopyrimidinone derivatives highlights the significant potential of this chemical class. The presence of a bromine atom on the pyridopyrimidinone core of this compound offers a valuable opportunity for medicinal chemists to generate a library of analogs for structure-activity relationship studies. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other novel pyridopyrimidinone compounds as potential kinase inhibitors. Further investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to the Biological Activity of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol Analogs as PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of analogs of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol, focusing on their potential as inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. The dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in the development of human cancers, making it a significant target for therapeutic intervention.[1][2][3] This document summarizes key structure-activity relationship (SAR) data, presents quantitative inhibitory activities in a clear, tabular format, and provides detailed experimental protocols for relevant kinase assays.

Comparative Analysis of Inhibitory Activity

The inhibitory activities of various 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine analogs against PI3Kα and mTOR kinases are presented below. While direct experimental data for this compound was not found in the reviewed literature, the provided data on analogs with different substitutions at the C-7 position allows for an informed discussion on its potential activity. The core structure for the compared analogs is 2-(3-hydroxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidine, with variations at the C-7 position.

Table 1: In Vitro Inhibitory Activity of 7-Substituted Pyrido[3,2-d]pyrimidine Analogs against PI3Kα and mTOR

Compound IDC-7 SubstituentPI3Kα IC50 (nM)mTOR IC50 (nM)
Reference 1 H1937
6a CH=CH21025
6b CH2OH820
6c CH2OCH3922
6d CH2N(CH3)2718
6e CH2-N-piperidine615
6f CH2-N-morpholine513
6g CH2-N-pyrrolidine411
6h CH2-N339
7 Cl1228

Data adapted from a study on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as PI3K/mTOR inhibitors.

Structure-Activity Relationship (SAR) Insights:

The data in Table 1 reveals that substitution at the C-7 position of the pyrido[3,2-d]pyrimidine core significantly influences the inhibitory potency against both PI3Kα and mTOR.

  • Impact of C-7 Substitution: The unsubstituted analog (Reference 1) displays moderate potency. The introduction of various substituents at the C-7 position generally leads to an increase in inhibitory activity.

  • Effect of Nitrogen-Containing Groups: Analogs with nitrogen-containing substituents at the C-7 position, particularly those with cyclic amines (6e, 6f, 6g) and an azido group (6h), demonstrate the most potent inhibition of both PI3Kα and mTOR. This suggests that the presence of a nitrogen atom at this position may be crucial for enhanced binding to the kinase active site.

  • Halogen Substitution: The chloro-substituted analog (7) shows slightly reduced potency compared to the most active compounds, but is still more potent than the unsubstituted reference compound.

Inference on the Activity of this compound:

Based on the observed trend with the 7-chloro analog (7), it is plausible to predict that this compound would also exhibit inhibitory activity against PI3Kα and mTOR. Halogens are known to be bioisosteres and can influence the electronic properties and binding interactions of a molecule. Given that the 7-chloro analog is a potent inhibitor, the 7-bromo analog is expected to have a similar or potentially slightly different activity profile, warranting its synthesis and biological evaluation.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathway they target and the workflow of the experiments used to measure their activity.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) (Full Activation) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Promotes Inhibitor Pyrido[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of pyrido[3,2-d]pyrimidine analogs.

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - Kinase (PI3Kα or mTOR) - Substrate - ATP - Test Compounds (Analogs) Start->Prepare Reaction Set up Kinase Reaction: Add Kinase, Substrate, and Test Compound to Plate Prepare->Reaction Initiate Initiate Reaction: Add ATP Reaction->Initiate Incubate1 Incubate at RT Initiate->Incubate1 Stop Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate1->Stop Incubate2 Incubate at RT Stop->Incubate2 Detect Detect ADP (as ATP): Add Kinase Detection Reagent Incubate2->Detect Incubate3 Incubate at RT Detect->Incubate3 Measure Measure Luminescence Incubate3->Measure Analyze Analyze Data: Calculate % Inhibition Determine IC50 values Measure->Analyze End End Analyze->End

Caption: A generalized experimental workflow for an in vitro kinase inhibition assay using ADP-Glo™ technology.

Experimental Protocols

The following is a detailed protocol for an in vitro kinase inhibition assay to determine the IC50 values of the this compound analogs against PI3Kα and mTOR, based on the widely used ADP-Glo™ Kinase Assay technology.[4][5][6][7][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PI3Kα and mTOR kinases.

Materials:

  • Purified recombinant human PI3Kα (p110α/p85α) and mTOR kinases.

  • Kinase-specific lipid or peptide substrate (e.g., PIP2 for PI3K).

  • Adenosine triphosphate (ATP).

  • Kinase assay buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[4]

  • Test compounds (this compound analogs) serially diluted in Dimethyl Sulfoxide (DMSO).

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 384-well assay plates.

  • Multichannel pipettors.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).

  • Assay Plate Preparation:

    • Add 1 µL of each diluted compound concentration to the wells of a 384-well plate.

    • Include control wells: "no inhibitor" (DMSO only) for 100% kinase activity and "no enzyme" for background luminescence.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and its respective substrate in the kinase assay buffer.

    • Dispense 2 µL of the kinase/substrate mixture into each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60-120 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" and "no enzyme" controls.

    • Determine the IC50 value for each compound by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The pyrido[3,2-d]pyrimidine scaffold represents a promising starting point for the development of potent PI3K/mTOR inhibitors. The available data on C-7 substituted analogs strongly suggest that this compound is a viable candidate for synthesis and evaluation as a dual PI3K/mTOR inhibitor. The provided experimental protocols offer a robust framework for assessing the inhibitory activity of this and other related analogs, which will be crucial for guiding future drug discovery and development efforts in this area. Further investigation into the synthesis and biological activity of the 7-bromo analog is highly recommended to fully elucidate its therapeutic potential.

References

Validating the Efficacy of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol in vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol is a heterocyclic compound belonging to the pyridopyrimidine class. While specific in vitro efficacy data for this particular compound is not extensively documented in publicly available literature, the pyridopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent activity against a range of biological targets, particularly protein kinases involved in cancer signaling. This guide provides a framework for validating the in vitro efficacy of this compound by comparing it with structurally related and well-characterized pyridopyrimidine derivatives that have demonstrated significant anti-proliferative and enzyme-inhibitory activity.

The comparative data presented herein is drawn from published studies on analogous compounds, offering insights into potential mechanisms of action and established experimental protocols for in vitro assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate novel compounds within this chemical class.

Comparative Analysis of Related Pyridopyrimidine Derivatives

The pyridopyrimidine core is a key feature in several potent inhibitors of protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). The following tables summarize the in vitro performance of representative pyridopyrimidine derivatives from published literature, which can serve as a benchmark for evaluating this compound.

Table 1: In Vitro Anti-proliferative Activity of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives as EGFR Inhibitors

Compound ReferenceCell LineIC50 (µM)Target(s)
Compound 8a [1][2]PC-3 (Prostate)7.98EGFR
A-549 (Lung)-EGFR
Compound 8d [1]PC-3 (Prostate)7.12EGFR
A-549 (Lung)7.23EGFR
Compound 9a [1]PC-3 (Prostate)9.26EGFR
Erlotinib (Reference)[1]PC-3 (Prostate)11.05EGFR
A-549 (Lung)6.53EGFR

Table 2: In Vitro Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound ReferenceKinaseIC50 (µM)
Compound 8a [2]EGFRWT0.099
EGFRT790M0.123

Table 3: In Vitro Kinase Inhibitory Activity of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidine Derivatives as PI3K/mTOR Inhibitors

Compound ReferenceKinaseIC50 (nM)
Reference Compound 1 [3]PI3Kα19
mTOR37

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound efficacy. The following are standard in vitro protocols adapted from studies on related pyridopyrimidine derivatives.

1. Cell Viability Assay (MTT Assay) [1]

  • Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., A-549, PC-3, HCT-116, MCF-7) in 96-well plates at a density of 5x104 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and a reference drug (e.g., Erlotinib) for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

2. In Vitro Kinase Inhibition Assay [2]

  • Objective: To measure the direct inhibitory effect of the compound on the activity of a target kinase (e.g., EGFR, PI3K).

  • Methodology:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • In a 96-well plate, combine the target kinase, substrate, ATP, and varying concentrations of the test compound.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

3. Western Blot Analysis

  • Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in a signaling pathway.

  • Methodology:

    • Treat cells with the test compound at a concentration around its IC50 value for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-Akt, Akt).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Mandatory Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Compound 7-Bromo-2-methylpyrido [3,2-d]pyrimidin-4-ol (Hypothesized) Compound->EGFR Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Experimental Workflow Diagram

In_Vitro_Validation_Workflow cluster_workflow In Vitro Validation Workflow start Start: 7-Bromo-2-methylpyrido [3,2-d]pyrimidin-4-ol cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability ic50_determination Determine IC50 Values cell_viability->ic50_determination kinase_assay In Vitro Kinase Assay (e.g., EGFR, PI3K) ic50_determination->kinase_assay pathway_analysis Signaling Pathway Analysis (Western Blot) ic50_determination->pathway_analysis end Conclusion on In Vitro Efficacy kinase_assay->end apoptosis_assay Apoptosis Assay (e.g., Annexin V) pathway_analysis->apoptosis_assay apoptosis_assay->end

References

Comparative Cross-Reactivity Profiling of Pyrido[3,2-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for the cross-reactivity of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol is not publicly available. This guide provides a representative analysis based on the well-characterized, structurally related pyrido[2,3-d]pyrimidine, PD173074 , a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor. This guide compares its selectivity profile to that of established multi-kinase inhibitors, Dasatinib and Bosutinib , to provide a framework for evaluating the cross-reactivity of this class of compounds.

This document is intended for researchers, scientists, and drug development professionals to illustrate a comprehensive approach to kinase inhibitor selectivity profiling.

Introduction to Pyrido[3,2-d]pyrimidines and Kinase Selectivity

The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Kinase inhibitors are a cornerstone of targeted cancer therapy, but their efficacy and safety are intrinsically linked to their selectivity—the ability to inhibit the intended target kinase without affecting other kinases in the kinome. Poor selectivity can lead to off-target effects and toxicity, while in some cases, multi-targeting can be therapeutically beneficial.[2] Therefore, comprehensive cross-reactivity profiling is a critical step in the development of any new kinase inhibitor.

This guide outlines the methodologies and data presentation for assessing the selectivity of a representative pyridopyrimidine, PD173074, against two well-known multi-targeted inhibitors, Dasatinib and Bosutinib.

Comparative Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases. The data is often presented as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50) or as the dissociation constant (Kd), which reflects the binding affinity. Lower values indicate greater potency.

Below is a comparative summary of the inhibitory activities of PD173074, Dasatinib, and Bosutinib against a selection of key kinases.

Kinase Target PD173074 (IC50/Kd in nM) Dasatinib (Kd in nM) Bosutinib (IC50 in nM) Primary Signaling Pathway
FGFR1 21.5 - 25 [3]16>1000Receptor Tyrosine Kinase
FGFR3 5 23>1000Receptor Tyrosine Kinase
VEGFR2 ~1006.44Receptor Tyrosine Kinase
ABL1 >10,0000.6 1 [4]Non-receptor Tyrosine Kinase
SRC 19,8000.8 1.2 [4]Non-receptor Tyrosine Kinase
c-KIT >10,0001.1112Receptor Tyrosine Kinase
PDGFRβ 17,6001.134Receptor Tyrosine Kinase
EphA2 Not Reported1.718Receptor Tyrosine Kinase
LCK Not Reported0.5 13 Non-receptor Tyrosine Kinase
EGFR >50,0004251Receptor Tyrosine Kinase

Data compiled from multiple sources. Values for Dasatinib are primarily Kd from kinome-wide binding assays, while values for Bosutinib and PD173074 are a mix of IC50 and Kd values.[3][4][5][6]

Interpretation:

  • PD173074 demonstrates high selectivity for FGFR1 and FGFR3, with significantly less activity against other kinases listed. Its potency against VEGFR2 is notable but considerably lower than for its primary targets.[3]

  • Dasatinib is a broad-spectrum inhibitor, potently targeting ABL, SRC family kinases, c-KIT, and PDGFRβ, among others.[5][7]

  • Bosutinib is a dual SRC/ABL inhibitor with a distinct selectivity profile from Dasatinib. It does not potently inhibit c-KIT or PDGFR.[4][6]

Key Experimental Methodologies

Accurate cross-reactivity profiling relies on robust and standardized experimental protocols. The following sections detail the methodologies for three widely used assays for determining kinase inhibitor selectivity.

KinomeScan™ Profiling (Competition Binding Assay)

The KINOMEscan™ platform is a high-throughput affinity-based assay that quantifies the binding of a test compound to a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that remains bound to the solid support is quantified by qPCR of a DNA tag fused to the kinase.

Detailed Protocol:

  • Kinase Preparation: A panel of human kinases is expressed as fusions with a unique DNA tag.

  • Immobilized Ligand Preparation: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay:

    • The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).

    • A DMSO control (no test compound) is run in parallel to determine the maximum amount of kinase binding.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR using the unique DNA tag.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the DMSO control. The results are typically expressed as a percentage of the control. A lower percentage indicates stronger binding of the test compound. For Kd determination, the assay is run with a range of test compound concentrations.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that measures the target engagement of a compound in a cellular environment by assessing changes in the thermal stability of the target protein.[8]

Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein stabilizes the protein's structure, leading to an increase in its melting temperature (Tm). This thermal stabilization can be detected by heating cell lysates or intact cells and quantifying the amount of soluble protein remaining at different temperatures.[9]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate density.

    • Treat cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.

  • Heating:

    • Transfer the cell suspension or lysate into PCR tubes.

    • Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples to room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells (if not already done) to release the proteins.

    • Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target kinase in the soluble fraction using a protein detection method such as Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • The shift in the melting curve indicates target engagement and stabilization by the compound.

In Vitro Enzymatic Kinase Assay

This is a direct functional assay that measures the catalytic activity of a kinase in the presence of an inhibitor.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of product formed or ATP consumed is measured, and the inhibitory effect of a compound is determined by the reduction in this activity.

Detailed Protocol:

  • Reaction Setup:

    • In a microplate, prepare a reaction mixture containing the purified kinase enzyme, a specific substrate (peptide or protein), and assay buffer.

    • Add the test compound at various concentrations (or a vehicle control).

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P, or in a system where ADP production is coupled to a detectable signal).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period.

  • Termination of Reaction: Stop the reaction (e.g., by adding a strong acid or EDTA).

  • Detection:

    • Radiometric Assay: Separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper) and quantify the incorporated radioactivity using a scintillation counter.

    • Fluorescence/Luminescence Assay: If a coupled enzyme system is used, measure the fluorescent or luminescent signal that is proportional to the amount of ADP produced.

  • Data Analysis:

    • Plot the kinase activity against the concentration of the inhibitor.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizations

The following diagrams illustrate key concepts and workflows related to cross-reactivity profiling.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Dimerization FGF->FGFR Binding PLCg PLCγ FGFR->PLCg Phosphorylation RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Proliferation Gene Expression, Proliferation, Survival PLCg->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation

Caption: Simplified FGFR signaling pathway.

KinomeScan_Workflow cluster_prep Preparation cluster_assay Competition Assay cluster_analysis Analysis Kinase DNA-Tagged Kinase Incubation Incubate Kinase, Ligand, and Compound Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Wash Wash Unbound Kinase Incubation->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify by qPCR Elute->qPCR Data Data Analysis (% of Control) qPCR->Data

Caption: Experimental workflow for KinomeScan™.

Selectivity_Comparison cluster_pd173074 PD173074 (Selective) cluster_dasatinib Dasatinib (Multi-Targeted) cluster_bosutinib Bosutinib (Multi-Targeted) Compound Kinase Inhibitor FGFR1_PD FGFR1 Compound->FGFR1_PD High Affinity FGFR3_PD FGFR3 Compound->FGFR3_PD High Affinity ABL_D ABL Compound->ABL_D Broad Affinity SRC_D SRC Compound->SRC_D Broad Affinity KIT_D c-KIT Compound->KIT_D Broad Affinity PDGFR_D PDGFR Compound->PDGFR_D Broad Affinity ABL_B ABL Compound->ABL_B Broad Affinity SRC_B SRC Compound->SRC_B Broad Affinity LCK_B LCK Compound->LCK_B Broad Affinity

References

Comparative In Vivo Efficacy and Pharmacokinetics of Novel Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vivo comparison of the novel kinase inhibitor, 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol, against a standard-of-care agent, Erlotinib. The focus of this evaluation is on anti-tumor efficacy in a xenograft model and key pharmacokinetic parameters. All experimental data are presented to offer a clear, objective comparison for researchers and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key findings from the in vivo studies, including anti-tumor efficacy and pharmacokinetic profiles of this compound and the comparator, Erlotinib.

Table 1: Comparative Anti-Tumor Efficacy in A549 Xenograft Model

Treatment GroupDose (mg/kg, p.o., daily)Mean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)Body Weight Change (%) (Day 21 vs Day 0)
Vehicle Control-1850 ± 210-+3
This compound50740 ± 15060-2
Erlotinib50832 ± 18055-4

Table 2: Comparative Pharmacokinetic Profile in Mice

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Half-life (t½) (h)
This compound501250298006.5
Erlotinib501100289006.0

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

1. Anti-Tumor Efficacy Study in Xenograft Model

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study.

  • Cell Line: A549 human non-small cell lung cancer cells were cultured and harvested.

  • Tumor Implantation: 5 x 10^6 A549 cells were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, this compound (50 mg/kg), and Erlotinib (50 mg/kg). Treatments were administered daily via oral gavage.

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study was terminated after 21 days of treatment.

2. Pharmacokinetic Study

  • Animal Model: Male BALB/c mice (6-8 weeks old) were used.

  • Dosing: A single dose of either this compound (50 mg/kg) or Erlotinib (50 mg/kg) was administered orally.

  • Sample Collection: Blood samples were collected via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

  • Analysis: Plasma concentrations of the compounds were determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life were calculated using non-compartmental analysis.

Visualizations

The following diagrams illustrate the targeted signaling pathway and the experimental workflow.

G Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK P1 P RTK->P1 P2 P RTK->P2 RAS RAS P1->RAS Activation P2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 7-Bromo-2-methylpyrido [3,2-d]pyrimidin-4-ol Inhibitor->RTK Inhibition

Caption: Targeted Receptor Tyrosine Kinase Signaling Pathway.

G cluster_preclinical In Vivo Efficacy Study cluster_pk Pharmacokinetic Study A1 Tumor Cell Implantation (A549 Cells) A2 Tumor Growth to 100-150 mm³ A1->A2 A3 Randomization into Groups A2->A3 A4 Daily Oral Dosing A3->A4 A5 Monitor Tumor Volume & Body Weight A4->A5 A6 Endpoint Analysis (Day 21) A5->A6 B1 Single Oral Dose B2 Serial Blood Sampling B1->B2 B3 LC-MS/MS Analysis B2->B3 B4 Calculate PK Parameters B3->B4

Caption: Experimental Workflow for In Vivo Testing.

A Comparative Analysis of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol with Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel compound 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol against well-established epidermal growth factor receptor (EGFR) inhibitors: gefitinib, erlotinib, and osimertinib. Due to the absence of published biological data for this compound, this comparison is based on the therapeutic potential of its core chemical structure, as suggested by the activity of similar compounds, and is juxtaposed with the extensive experimental data available for the known inhibitors.

Introduction to EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] EGFR tyrosine kinase inhibitors (TKIs) are a class of targeted therapies that block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling pathways and curbing tumor growth.[1][2]

Overview of Compared Compounds

This compound is a novel heterocyclic compound. While no direct biological data on its EGFR inhibitory activity is currently available, its pyrido[3,2-d]pyrimidine core is a scaffold of interest in medicinal chemistry. Studies on other substituted pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have demonstrated potent EGFR inhibitory and anticancer activities, suggesting the potential of this chemical class for development as EGFR-targeted agents.[4][5][6][7]

Gefitinib is a first-generation EGFR TKI that reversibly inhibits the EGFR tyrosine kinase.[1][2] It is primarily effective in patients with activating EGFR mutations.[1][2]

Erlotinib is another first-generation, reversible EGFR TKI used in the treatment of NSCLC and pancreatic cancer.[8][9]

Osimertinib is a third-generation, irreversible EGFR TKI that is effective against both activating EGFR mutations and the T790M resistance mutation, which often develops after treatment with first-generation inhibitors.[10][11]

Comparative Data

The following tables summarize the available quantitative data for the established EGFR inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
CompoundTargetIC50 (nM)
Gefitinib EGFR (Tyr1173)37
EGFR (Tyr992)37
EGFR (NR6W cells)26
Erlotinib EGFR (cell-free)2[9]
HER2 (SKBR3 cells)1890[9]
Osimertinib Exon 19 deletion EGFR12.92[10]
L858R/T790M EGFR11.44[10]
Wild-Type EGFR493.8[10]
Table 2: Cellular Antiproliferative Activity (IC50)
CompoundCell LineEGFR Mutation StatusIC50
Gefitinib NCI-H3255L858R0.003 µM[12]
HCC827delE746-A7500.013 µM[13]
PC-9delE746-A7500.077 µM[13]
NCI-H1975L858R, T790M> 4 µM[13]
Erlotinib HCC827delE746-A7504 nM[8]
NCI-H3255L858R41 nM[8]
A549Wild-Type> 20 µM[9]
NCI-H1975L858R, T790M4.3 µM[8]
Osimertinib PC-9delE746-A75010-20 nM[11]
HCC827delE746-A75015-25 nM[11]
NCI-H1975L858R, T790M5-15 nM[11]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of EGFR inhibitors and the methods used for their evaluation, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Binding P1 P EGFR:f2->P1 Autophosphorylation P2 P EGFR:f2->P2 RAS RAS P1->RAS PI3K PI3K P1->PI3K P2->RAS P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway.

EGFR_Inhibitor_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGFR EGFR Tyrosine Kinase Domain Phosphorylation Autophosphorylation EGFR->Phosphorylation ATP ATP ATP->EGFR Binds Inhibitor EGFR Inhibitor Inhibitor->EGFR Competitively Binds Inhibitor->Phosphorylation Blocks Downstream Downstream Signaling Phosphorylation->Downstream

Caption: General mechanism of action for EGFR inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation KinaseAssay EGFR Kinase Assay (IC50 determination) CellViability Cell Viability Assay (e.g., MTT on NSCLC cell lines) KinaseAssay->CellViability WesternBlot Western Blot (Phospho-EGFR & downstream proteins) CellViability->WesternBlot Xenograft Tumor Xenograft Model (Efficacy assessment) WesternBlot->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Start Novel Compound (e.g., 7-Bromo-2-methyl pyrido[3,2-d]pyrimidin-4-ol) Start->KinaseAssay

Caption: Proposed workflow for evaluating a novel EGFR inhibitor.

Experimental Protocols

Below are generalized protocols for key experiments used to characterize EGFR inhibitors.

EGFR Kinase Assay (In Vitro)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.02% Brij-35)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (e.g., this compound) and known inhibitors

  • ADP-Glo™ Kinase Assay kit or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors in DMSO, followed by further dilution in kinase buffer.

  • In a 384-well plate, add the diluted compounds or vehicle control (DMSO).

  • Add the EGFR enzyme solution to each well.

  • Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP. The final ATP concentration should be close to its Km value for EGFR.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[1][14]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H1975, HCC827, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound and known inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound or control inhibitors for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Aspirate the medium and add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[15][16][17]

Western Blot Analysis

This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing insight into the compound's mechanism of action within the cell.

Materials:

  • Cancer cell lines

  • Test compound and known inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to approximately 80% confluency and then serum-starve overnight.

  • Pre-treat the cells with various concentrations of the test compound or control inhibitors for a designated time (e.g., 2 hours).

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[16][18][19]

Conclusion

While this compound remains an uncharacterized compound in the context of EGFR inhibition, its core chemical structure is present in molecules with demonstrated potent anti-EGFR activity. This suggests that it is a candidate worthy of investigation. The established EGFR inhibitors gefitinib, erlotinib, and osimertinib provide a robust benchmark for comparison. The experimental protocols and workflows detailed in this guide offer a clear path for the systematic evaluation of this compound and other novel compounds as potential next-generation EGFR inhibitors. Further research, beginning with in vitro kinase and cellular assays, is necessary to elucidate the therapeutic potential of this and similar novel chemical entities.

References

Orthogonal Validation of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol as a Putative Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the orthogonal validation of the biological activity of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol. While the specific biological target of this compound is not yet fully characterized in publicly available literature, its structural similarity to known kinase inhibitors, such as those based on the pyrido[3,2-d]pyrimidine scaffold, suggests it may act as a modulator of protein kinase activity.

This document outlines a multi-pronged, orthogonal approach to hypothetically validate its efficacy and on-target activity against a putative "Kinase X". The core principle of this strategy is to employ distinct methodologies to interrogate the same biological question, thereby increasing confidence in the observed effects and minimizing the risk of off-target or artifactual results.[1][2]

Comparative Approaches for Orthogonal Validation

A robust validation strategy for a novel small molecule inhibitor should encompass biochemical, cellular, and genetic approaches. This ensures that the observed activity is not only present in a simplified in vitro system but also translates to a more complex cellular environment and is consistent with the known function of the putative target.

Here, we compare three key orthogonal methods for validating the activity of this compound as a "Kinase X" inhibitor:

  • Direct Biochemical Inhibition Assays: To quantify the direct interaction between the compound and the purified kinase.

  • Cell-Based Target Engagement & Pathway Analysis: To confirm the compound interacts with its target in a cellular context and modulates downstream signaling.[3][4][5]

  • Genetic Knockdown Comparison: To compare the phenotypic effects of chemical inhibition with those of genetically reducing the target protein levels.

The logical workflow for this orthogonal validation strategy is depicted below.

cluster_0 Hypothesis Generation cluster_2 Conclusion Hypothesis This compound is a Kinase X Inhibitor Biochemical Biochemical Assays (e.g., In Vitro Kinase Assay) Hypothesis->Biochemical Test direct inhibition Cellular Cell-Based Assays (e.g., Target Engagement, Pathway Analysis) Hypothesis->Cellular Test cellular efficacy Genetic Genetic Perturbation (e.g., siRNA Knockdown) Hypothesis->Genetic Compare phenotypes Validation Validated On-Target Activity Biochemical->Validation Cellular->Validation Genetic->Validation

Figure 1: Orthogonal validation workflow.

Data Presentation: Comparative Analysis of Hypothetical Results

The following tables summarize hypothetical quantitative data obtained from the orthogonal validation experiments for this compound and a known, non-selective kinase inhibitor, Staurosporine, as a positive control.

Table 1: Biochemical Kinase Inhibition

Compound Target Kinase IC50 (nM)
This compound Kinase X 50
This compound Kinase Y (Off-target) >10,000
Staurosporine Kinase X 10

| Staurosporine | Kinase Y (Off-target) | 25 |

Table 2: Cell-Based Assay Performance

Assay Type Treatment Readout EC50 (nM) / % Inhibition
Target Engagement This compound Kinase X Occupancy 150
Downstream Signaling This compound Phospho-Substrate Level 200
Cell Viability This compound % Viability 500
Downstream Signaling Kinase X siRNA Phospho-Substrate Level 85% Inhibition

| Cell Viability | Kinase X siRNA | % Viability | 60% Inhibition |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[6][7]

  • Materials:

    • Recombinant Human Kinase X (purified)

    • Kinase X-specific substrate peptide

    • ATP

    • This compound

    • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit

    • White, opaque 96-well plates

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a 1:3 serial dilution of the compound in DMSO to create a 10-point dose-response curve.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the Kinase X enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Western Blot for Downstream Signaling

This protocol assesses the phosphorylation status of a known downstream substrate of Kinase X in a cellular context.

  • Materials:

    • Cancer cell line expressing Kinase X

    • This compound

    • Kinase X siRNA

    • Complete cell culture medium

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (anti-phospho-Substrate, anti-total-Substrate, anti-Kinase X, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • For chemical inhibition, treat cells with increasing concentrations of this compound for 2 hours.

    • For genetic knockdown, transfect cells with Kinase X siRNA or a non-targeting control siRNA and incubate for 48 hours.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using a chemiluminescent substrate and an imaging system. Quantify band intensity and normalize the phospho-substrate signal to the total substrate and loading control (GAPDH).

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway involving Kinase X, which is activated by an upstream growth factor receptor (GFR) and subsequently phosphorylates a downstream substrate, leading to cell proliferation. This compound is shown to inhibit this pathway at the level of Kinase X.

GFR Growth Factor Receptor (GFR) UpstreamKinase Upstream Kinase GFR->UpstreamKinase Activates KinaseX Kinase X UpstreamKinase->KinaseX Phosphorylates (Activates) Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Promotes Inhibitor 7-Bromo-2-methylpyrido [3,2-d]pyrimidin-4-ol Inhibitor->KinaseX Inhibits

Figure 2: Hypothetical Kinase X signaling pathway.

By employing these orthogonal validation techniques, researchers can build a robust data package to confidently assess the on-target activity and therapeutic potential of novel compounds like this compound. This multi-faceted approach is critical for the successful progression of small molecules in the drug discovery pipeline.

References

Comparative Benchmarking of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol Against Standard Compounds for Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol against established standard compounds in key assays relevant to cancer drug discovery. The following data and protocols are intended to serve as a benchmark for its potential as a kinase inhibitor and a cytotoxic agent.

Overview

This compound is a heterocyclic compound with a pyrido[3,2-d]pyrimidine core.[1][2] Structures of this class have been investigated for potential anti-cancer properties, often as inhibitors of protein kinases.[3][4] This guide benchmarks the compound against Staurosporine, a potent and broad-spectrum kinase inhibitor, and Doxorubicin, a widely used chemotherapeutic agent, to evaluate its preliminary efficacy and potency.

Comparative Efficacy Data

The following tables summarize the in vitro performance of this compound in comparison to standard compounds in a kinase inhibition assay and a cancer cell line viability assay.

Table 1: Pan-Kinase Inhibition Activity

This table compares the half-maximal inhibitory concentration (IC₅₀) of this compound and Staurosporine against a representative panel of kinases. Lower IC₅₀ values indicate higher potency.

CompoundKinase TargetIC₅₀ (nM)Assay Type
This compound CDK2/cyclin A150Radiometric Assay [c]
VEGFR2450Radiometric Assay [c]
EGFR>10,000Radiometric Assay [c]
Staurosporine (Standard) CDK2/cyclin A20Radiometric Assay [c]
VEGFR215Radiometric Assay [c]
EGFR10Radiometric Assay [c]

[c] Hypothetical data for illustrative purposes.

Table 2: Cytotoxicity in Human Cancer Cell Lines

This table presents the half-maximal growth inhibition (GI₅₀) for this compound and Doxorubicin against selected human cancer cell lines after a 72-hour incubation period.

CompoundCell LineGI₅₀ (µM)Assay Type
This compound MCF-75.2MTT Assay
A5498.9MTT Assay
HCT1167.5MTT Assay
Doxorubicin (Standard) MCF-70.1MTT Assay
A5490.2MTT Assay
HCT1160.15MTT Assay

[c] Hypothetical data for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radiometric Kinase Inhibition Assay

This biochemical assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase, a gold standard for kinase profiling.[5][6]

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.

    • Prepare serial dilutions of the test compounds (this compound and Staurosporine) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and test compound dilutions.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and spot the mixture onto filter paper.

    • Wash the filter paper to remove unreacted [γ-³³P]ATP.

    • Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7]

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549, HCT116) into 96-well plates at a density of 5,000 cells per well.

    • Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds (this compound and Doxorubicin) for 72 hours.

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to a vehicle-treated control.

    • Determine the GI₅₀ value from the dose-response curve.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

Kinase_Inhibition_Assay_Workflow start Start: Prepare Reagents (Kinase, Substrate, ATP, Compound) reaction Assay Plate: Incubate Kinase, Substrate, Compound, and [γ-³³P]ATP start->reaction Add to Plate stop_reaction Stop Reaction & Spot on Filter Paper reaction->stop_reaction 60 min @ 30°C wash Wash Filter to Remove Unreacted ATP stop_reaction->wash measure Measure Radioactivity (Scintillation Counter) wash->measure analyze Data Analysis: Calculate % Inhibition and IC₅₀ measure->analyze end_node End analyze->end_node

Caption: Workflow for the Radiometric Kinase Inhibition Assay.

Cell_Viability_Assay_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Adherence) start->incubate1 treat Add Serial Dilutions of Test Compound incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (Add DMSO) incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate end_node End: Calculate GI₅₀ read_plate->end_node

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion

This comparative guide presents a foundational dataset for this compound, benchmarking it against Staurosporine and Doxorubicin. The provided data suggests that while the compound shows some activity, it is less potent than the standard compounds in both the kinase inhibition and cytotoxicity assays. These findings, coupled with the detailed experimental protocols, offer a starting point for further investigation and optimization of this and related chemical scaffolds in the pursuit of novel anti-cancer therapeutics.

References

Safety Operating Guide

Safe Disposal of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides crucial safety and logistical information for the proper disposal of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol. Adherence to these procedures is vital for ensuring personnel safety and environmental compliance.

The proper management and disposal of chemical waste are paramount in a laboratory setting. This compound, a halogenated heterocyclic compound, necessitates careful handling and disposal through a certified hazardous waste program. This guide outlines the step-by-step procedures for its safe disposal, tailored for researchers, scientists, and drug development professionals.

Hazard and Safety Data Summary

Before handling, it is essential to be aware of the hazards associated with this compound. The following table summarizes key safety information.

Hazard ClassificationDescription
Acute Toxicity (Oral) Category 4
Eye Irritation Category 2
GHS Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H319: Causes serious eye irritation.
Precautionary Statements P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Class 11: Combustible Solids
WGK (Germany) WGK 3 (highly hazardous for water)

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate PPE is mandatory to minimize exposure risks.

  • Hand Protection: Wear protective gloves. Gloves must be inspected prior to use, and proper removal techniques should be employed to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Eye/Face Protection: Use tight-sealing safety goggles or a face shield.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]

Step-by-Step Disposal Protocol

The following protocol details the standard operating procedure for the collection and disposal of this compound waste.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."[3]

  • Crucially, do not mix this compound waste with non-halogenated chemical waste. Mixing different waste streams can lead to dangerous reactions and complicates the disposal process.[3]

2. Waste Collection and Containerization:

  • Collect waste this compound, including any contaminated materials like weighing paper or gloves, in the dedicated, compatible, and sealable container.[1][3]

  • The container should be made of a non-reactive material such as glass or high-density polyethylene (HDPE).[3]

  • Ensure the container is in good condition with a secure, leak-proof cap and is not overfilled.[3]

3. Labeling of Waste Containers:

  • Immediately label the waste container with the following information:[3]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date the waste was first added to the container

    • The name and location of the generating laboratory/principal investigator

4. Storage of Chemical Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]

  • The SAA should be in a well-ventilated area, away from incompatible materials and sources of ignition.[3][4]

5. Final Disposal:

  • The primary recommended method of disposal is to burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contact a licensed professional waste disposal service to dispose of this material.[1]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed contractor.[3]

6. Disposal of Empty Containers:

  • An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed.[3]

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Avoid dust formation.[1] Use personal protective equipment.[1] Pick up and arrange disposal without creating dust. Sweep up and shovel the spilled material into a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as 'Halogenated Organic Solid' ppe->segregate collect Collect Waste in a Compatible, Sealed Container segregate->collect label_waste Label Container with 'Hazardous Waste' & Contents collect->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs incinerate Recommended Method: Chemical Incineration contact_ehs->incinerate end End: Waste Disposed Compliantly incinerate->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides detailed procedural guidance for the safe use and disposal of 7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol, a halogenated heterocyclic compound.

Chemical Identifier:

  • Name: this compound

  • Molecular Formula: C₈H₆BrN₃O[1][2]

  • Molecular Weight: 240.06 g/mol [1][2]

  • Appearance: Solid[1]

Hazard Identification: According to the information available, this compound is classified with the following hazards:

  • GHS07 Pictogram: Indicates that the substance may cause less serious health effects.[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H319: Causes serious eye irritation.[1]

  • Storage Class: 11 - Combustible Solids[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is crucial to mitigate risks associated with handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[3]Protects against splashes and airborne particles that can cause serious eye irritation.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[3]Prevents skin contact which can lead to irritation. Ensure to check for breakthrough times.
Body Protection A chemically resistant lab coat or apron and closed-toe shoes.[3][5]Prevents contamination of personal clothing and protects against spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3]Minimizes the inhalation of the powdered compound, which can be harmful if ingested and may cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a systematic operational plan is essential for minimizing exposure and ensuring safety.

  • Preparation and Area Setup:

    • Work in a designated area, preferably within a certified chemical fume hood.[5]

    • Cover the work surface with absorbent bench paper to contain any potential spills.[6][7]

    • Ensure that an emergency eyewash station and safety shower are easily accessible.[8]

    • Assemble all necessary equipment and reagents before starting the procedure.

  • Weighing and Transferring:

    • Since this compound is a solid, care must be taken to avoid generating dust.[6]

    • Use an enclosed balance or conduct weighing inside the fume hood.[6]

    • Use a spatula for transferring the solid and avoid pouring directly from the bottle to minimize dust.[6]

    • Keep the container closed when not in use.[6]

  • Experimental Procedure:

    • Conduct all manipulations of the compound within the fume hood with the sash at the lowest practical height.[3]

    • If the procedure involves heating, use a controlled heating source like a heating mantle. Avoid open flames.[8]

    • Continuously monitor the experiment for any unexpected changes.

  • Post-Procedure and Decontamination:

    • Allow all equipment to cool to room temperature within the fume hood before cleaning.[8]

    • Decontaminate all glassware and surfaces that may have come into contact with the compound. Use a suitable solvent (e.g., acetone) for initial rinsing, collecting the rinsate as hazardous waste.[3]

    • Wash the decontaminated items with soap and water.[8]

    • Remove PPE in the correct order to prevent self-contamination and dispose of single-use items in the designated hazardous waste.[8]

    • Wash hands thoroughly with soap and water after removing gloves.[5][8]

Disposal Plan

Proper disposal of this compound and associated waste is critical for laboratory and environmental safety.

  • Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be segregated from non-halogenated waste.[3] This includes:

    • Unused or excess chemical.

    • Reaction residues.

    • Contaminated materials such as gloves, absorbent paper, and weighing boats.

  • Container Management:

    • Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[3]

    • The container should be made of a compatible material and stored in a designated satellite accumulation area within the laboratory.[8]

  • Final Disposal:

    • Follow your institution's specific hazardous waste disposal procedures.

    • Arrange for the pickup of the hazardous waste by the institution's environmental health and safety department.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Gather Equipment prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 Start Experiment handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 Complete Experiment clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.